Quinoline alkaloid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H24N2O2 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(R)-[(2S,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol |
InChI |
InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14+,19-,20+/m0/s1 |
InChI Key |
LOUPRKONTZGTKE-FOEVPDMQSA-N |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@H]4CCN3C[C@@H]4C=C)O |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O |
Origin of Product |
United States |
Natural Occurrence and Chemotaxonomic Distribution of Quinoline Alkaloids
Plant Sources of Quinoline (B57606) Alkaloids
The distribution of quinoline alkaloids is particularly concentrated in specific plant families, which are a rich source for the isolation and study of these compounds. researchgate.net
The Rutaceae family is a principal source of a wide array of quinoline alkaloids. researchgate.netresearchgate.net The co-occurrence of 2- and 4-quinolones is a common chemotaxonomic feature in many plants within this family. nih.govnih.gov
Dictamnus dasycarpus : The root bark of this plant, a traditional Chinese medicine, is a prolific source of quinoline alkaloids. nih.gov Detailed analyses have identified numerous types, including furoquinolines, dihydrofuroquinolines, pyranoquinolinones, dihydropyranoquinolinones, and quinol-2-ones. nih.gov Specific compounds isolated include dasycarines A-E, preskimmianine, 1'-oxo-isoplatydesmine, and demethoxyacrophylline. scirp.orgresearchgate.net In one study, two new quinoline alkaloids were isolated along with twenty-two known ones. capes.gov.br
Galipea longiflora : The stem bark of this Bolivian plant is rich in 2-substituted quinoline alkaloids. proquest.comspringermedizin.de Fractionation of extracts has led to the isolation of at least 12 active quinoline compounds, including the four "chimanines" (A, B, C, and D). proquest.com The major alkaloids identified are 2-phenylquinoline (B181262) and 2-n-pentylquinoline. proquest.comspringermedizin.de Other significant compounds include 4-methoxy-2-phenyl-quinoline, 2-pentil-quinoline, and cusparine. acs.org
Cinchona species : It is important to clarify that Cinchona species, the most famous source of quinoline alkaloids like quinine (B1679958), belong to the Rubiaceae family, not the Rutaceae family. researchgate.netresearchgate.net
Rauvolfia species : While Rauvolfia caffra is commonly known as the "Quinine tree," species of the Rauvolfia genus (family Apocynaceae) are primarily known for their rich content of monoterpene indole (B1671886) alkaloids, such as reserpine (B192253) and ajmaline, rather than quinoline alkaloids. researchgate.net The common name is a misnomer in the context of its chemical composition.
Table 1: Quinoline Alkaloids from Select Rutaceae Species
| Compound Name | Plant Source | Family |
|---|---|---|
| Dasycarines A-E | Dictamnus dasycarpus | Rutaceae |
| Preskimmianine | Dictamnus dasycarpus | Rutaceae |
| 1'-oxo-isoplatydesmine | Dictamnus dasycarpus | Rutaceae |
| Demethoxyacrophylline | Dictamnus dasycarpus | Rutaceae |
| 2-phenylquinoline | Galipea longiflora | Rutaceae |
| 2-n-pentylquinoline | Galipea longiflora | Rutaceae |
| Chimanine A, B, C, D | Galipea longiflora | Rutaceae |
| Cusparine | Galipea longiflora | Rutaceae |
| Evolitrine | Acronychia laurifolia | Rutaceae |
| Gamma-fagarine | Acronychia laurifolia | Rutaceae |
| Skimmianine (B1681810) | Acronychia laurifolia | Rutaceae |
| Kokusaginine (B1673745) | Acronychia laurifolia | Rutaceae |
| Maculosidine | Acronychia laurifolia | Rutaceae |
Rubiaceae Family : This family is renowned for producing quinoline alkaloids, particularly from Cinchona species. researchgate.net The bark of Cinchona trees can contain 6-10% total quinoline alkaloids. acs.org The principal alkaloids are quinine, quinidine (B1679956), cinchonine (B1669041), and cinchonidine. acs.orgresearchgate.net These compounds are derived biosynthetically from tryptophan. researchgate.net The relative amounts of these alkaloids vary depending on the species, age of the tree, and environmental conditions. acs.orgresearchgate.net
Other Families : Quinoline alkaloids have also been found in other plant families, though typically in less diversity or concentration than in Rutaceae and Rubiaceae. Simple quinoline derivatives have been reported in the Zygophyllaceae family. researchgate.net The alkaloid echinorine (B99536) has been isolated from the seeds of Echinops species (family Compositae). nih.govnih.gov
Microbial Sources of Quinoline Alkaloids
Quinoline alkaloids are not exclusive to the plant kingdom; they are also synthesized by various microorganisms. researchgate.net Research has documented their isolation from both bacteria and fungi. For example, the bacterial species Alteromonas sp. has been found to produce 2-heptylquinolin-4-ol and 2-pentylquinolin-4-ol. Fungi are also a source, with the fungus Penicillium spathulatum producing isoquinoline (B145761) alkaloids, a related subclass. The production of these compounds by microbes indicates diverse biosynthetic capabilities across different life kingdoms.
Structural Diversity within Natural Quinoline Alkaloids
The quinoline alkaloid group exhibits considerable structural diversity, ranging from simple substituted quinoline rings to complex, multi-ring systems. nih.govnih.gov
Simple Quinolines : These include the basic quinoline structure with various substitutions. Many found in the Rutaceae family are substituted at the C-2 position. nih.govnih.gov
Furoquinolines and Pyranoquinolines : These are common in the Rutaceae family and feature a furan (B31954) or pyran ring fused to the quinoline core. nih.govscirp.org Examples from Dictamnus dasycarpus include furoquinolines, dihydrofuroquinolines, pyranoquinolinones, and even dimeric furoquinoline alkaloids formed via a [2+2] cycloaddition. scirp.org
2-Substituted Quinolines : A significant group found in Galipea longiflora, characterized by various alkyl or aryl groups at the second position of the quinoline ring, such as 2-phenylquinoline and 2-n-pentylquinoline. proquest.comspringermedizin.de
Cinchona Alkaloids : These possess a more complex structure where the quinoline nucleus is linked via a methylene (B1212753) bridge to a quinuclidine (B89598) ring system. acs.org The stereoisomers quinine and quinidine, as well as cinchonine and cinchonidine, are prominent examples of this structural type. researchgate.net
Chemotaxonomic Significance of this compound Distribution
The distribution of secondary metabolites, including quinoline alkaloids, provides valuable chemical data for plant classification, a field known as chemotaxonomy. nih.govcapes.gov.br The presence of specific types of alkaloids can serve as markers to characterize and establish relationships between plant groups at the family, subfamily, or genus level. capes.gov.brproquest.com
For instance, the Rubiaceae family is characterized by a significant production of monoterpene indole alkaloids and their rearranged products, the quinoline alkaloids. capes.gov.br Within this family, the subfamily Cinchonoideae shows a predominance of indole and quinoline alkaloids, which distinguishes it from the Rubioideae and Ixoroideae subfamilies. capes.gov.brproquest.comresearchgate.net Similarly, the Rutaceae family is consistently identified by its production of a diverse range of alkaloids derived from anthranilic acid, including furoquinolines, acridones, and 2-quinolones. nih.govspringermedizin.de The frequent co-occurrence of 2- and 4-quinolones is a distinct chemotaxonomic marker for many Rutaceae plants. nih.govnih.gov This chemical evidence often supports and refines classifications based on traditional morphological data. nih.gov
Biosynthesis and Enzymology of Quinoline Alkaloids
Precursor Compounds and Initial Biosynthetic Steps
The assembly of the quinoline (B57606) scaffold begins from primary metabolites, primarily the aromatic amino acid L-tryptophan. From this starting point, two major routes diverge to form the core structure.
L-tryptophan, an aromatic amino acid originating from the shikimate pathway via anthranilic acid, serves as a primary precursor for a vast range of indole (B1671886) alkaloids. biocyclopedia.com However, its role extends to quinoline alkaloids through significant molecular rearrangements. Definitive evidence shows that the indole ring system of tryptophan can be converted into a quinoline ring, expanding the amino acid's capacity as an alkaloid precursor. biocyclopedia.com This transformation is a key strategy employed by organisms to generate the quinoline backbone. Furthermore, tryptophan is the source of tryptamine (B22526), a critical component in the biosynthesis of monoterpenoid quinoline alkaloids. wikipedia.orgwikipedia.org
One of the well-established biosynthetic routes proceeds through 3-hydroxyanthranilic acid, which itself is a metabolite derived from tryptophan. researchgate.netresearchgate.net In this pathway, tryptophan undergoes a series of enzymatic reactions to yield 3-hydroxyanthranilic acid. researchgate.net This intermediate then condenses with malonyl-SCoA, and a subsequent cyclization reaction forms the quinoline alkaloid structure. researchgate.netresearchgate.net A key enzyme in this pathway is 3-hydroxyanthranilic acid 3,4-dioxygenase (also called 3-hydroxyanthranilate oxidase or 3HAO), which catalyzes the conversion of 3-hydroxyanthranilic acid into quinolinic acid, a direct precursor to the quinoline ring system in some metabolic contexts. nih.govnih.govtaylorandfrancis.com This pathway highlights a direct link between tryptophan catabolism and this compound formation. nih.gov
A significant and structurally diverse group of quinoline alkaloids, including the medicinally important compounds quinine (B1679958) and camptothecin (B557342), are classified as monoterpenoid indole alkaloids (MIAs). pugetsound.eduresearchgate.net The biosynthesis of all members of this vast family, which comprises over 3,000 distinct compounds, originates from a single, crucial intermediate: strictosidine (B192452). researchgate.netnih.gov
Strictosidine is formed through a Pictet-Spengler condensation reaction between tryptamine (derived from the decarboxylation of tryptophan) and the iridoid monoterpene secologanin. wikipedia.orgpugetsound.edu This reaction is catalyzed by the enzyme strictosidine synthase (STR). wikipedia.org Strictosidine thus serves as the universal precursor and the gateway to the entire family of monoterpenoid indole and quinoline alkaloids. pugetsound.edunih.gov Following its synthesis, strictosidine undergoes deglucosylation, a reaction catalyzed by strictosidine β-d-glucosidase (SG). nih.gov This step is critical as it activates the molecule, forming a highly reactive aglycone that can then enter multiple divergent pathways, leading to the immense structural variety seen in both indole and quinoline alkaloids. nih.gov
Key Enzymatic Transformations in this compound Biosynthesis
Following the formation of the initial backbone, a series of enzymatic modifications, including decarboxylations and methylations, tailor the core structure to produce the final, diverse array of quinoline alkaloids.
Decarboxylation, the removal of a carboxyl group, is a fundamental enzymatic reaction in alkaloid biosynthesis. In the context of quinoline alkaloids derived from the strictosidine pathway, the conversion of the amino acid L-tryptophan to tryptamine is a critical decarboxylation step. This reaction, catalyzed by tryptophan decarboxylase, provides one of the two essential building blocks for strictosidine synthase. While direct evidence for specific decarboxylases in the 3-hydroxyanthranilic acid pathway is less detailed, the principle of using decarboxylation to modify aromatic carboxylic acids is a known biochemical and chemical strategy for forming aryl structures. rsc.orgelsevierpure.com
O-methylation is a common and vital modification in the late stages of alkaloid biosynthesis, contributing significantly to the structural and functional diversity of the final products. This process involves the transfer of a methyl group from a donor molecule, typically S-adenosyl methionine (SAM), to a hydroxyl group on the alkaloid scaffold. The enzymes responsible are O-methyltransferases (OMTs). oup.comoup.com In the biosynthesis of benzylisoquinoline alkaloids, a related class of compounds, OMTs play a crucial role in creating specific final structures. oup.comoup.com Similarly, in this compound biosynthesis, O-methylation is responsible for creating specific derivatives, such as the formation of O-methylptelefolonium, which features a methylated oxygen atom. rsc.org These modifications can significantly alter the biological activity and chemical properties of the alkaloid.
Oxidative Cyclization and Annulation
The construction of the characteristic quinoline and quinolone ring systems often involves sophisticated oxidative cyclization and annulation reactions. These processes are fundamental in transforming acyclic or simpler cyclic precursors into the fused heterocyclic scaffolds that define this class of alkaloids.
A key transformation in the biosynthesis of certain fungal quinolone alkaloids is the formation of the viridicatin (B94306) scaffold. nih.govnih.gov This process involves a unique ring contraction of a benzodiazepinedione precursor. nih.gov The key to this framework's formation is the initial epoxidation of benzodiazepinediones, catalyzed by the dioxygenase AsqJ, followed by a ring contraction facilitated by the hemocyanin-like protein AsqI. nih.gov This sequence, powered by the combined activities of a dioxygenase and a hemocyanin-like enzyme, represents a unique biosynthetic strategy for generating 6,6-quinolone structures from benzodiazepinediones. nih.gov
Enzymes such as PenF and AsqO, discovered in the penigequinolone and aspoquinolone pathways respectively, catalyze unprecedented epoxide transformations. frontiersin.org PenF facilitates a cationic epoxide rearrangement to create a quaternary carbon center, while AsqO catalyzes a 3-exo-tet cyclization to form a cyclopropane-tetrahydrofuran ring system. frontiersin.org These reactions, likely proceeding through a Brønsted acid mechanism in the active site, highlight nature's versatile use of epoxides to generate molecular complexity. frontiersin.org In one proposed mechanism, the active-site zinc ion of AsqI acts as a Lewis acid, activating the substrate's epoxide group to enable a 6-endo-tet cyclization, which is an anti-Baldwin type of ring closure. nih.gov The subsequent conversion of the 6,7-bicyclic system into the 6,6-bicyclic quinolone core occurs through the elimination of methyl isocyanate and subsequent keto-enol tautomerization. nih.gov
Annulation, the formation of a new ring onto a pre-existing one, is another critical strategy. While many studies focus on synthetic chemistry approaches to quinoline synthesis via oxidative annulation, these methods often draw inspiration from biosynthetic principles. nih.gov For instance, the coupling of aromatic amines with alcohols or olefins, often mediated by transition metals, mirrors the logic of biosynthetic assembly. nih.gov
Epoxidation Reactions (e.g., AsqJ enzyme activity)
Epoxidation is a critical step in the biosynthesis of numerous quinoline alkaloids, introducing a reactive epoxide group that serves as a handle for subsequent, complexity-generating transformations. A prominent example of an enzyme catalyzing such a reaction is the non-heme α-ketoglutarate-dependent dioxygenase, AsqJ, from the aspoquinolone biosynthetic pathway in Aspergillus nidulans. nih.govnih.govnih.gov
The AsqJ enzyme single-handedly performs a sequential iron-catalyzed desaturation and epoxidation of cyclopeptins to yield cyclopenins. nih.govnih.gov These cyclopenins are key intermediates in the formation of the 6,6-quinolone viridicatin scaffold. nih.govnih.gov The bimodular nonribosomal peptide synthetase (NRPS) AsqK first synthesizes the cyclopeptin precursors by condensing anthranilic acid with amino acids like L-phenylalanine or O-methyl-L-tyrosine. nih.gov AsqJ then acts on these cyclopeptin substrates. nih.gov
Mechanistic studies, combining molecular simulations, X-ray crystallography, and biochemical assays, have provided significant insight into AsqJ's function. nih.gov These studies revealed that methylation of the substrate is crucial for AsqJ's activity, as it induces molecular strain that helps to fine-tune π-stacking interactions within the enzyme's active site. nih.gov Further investigations using transient kinetics, Mössbauer spectroscopy, and mass spectrometry have demonstrated that the AsqJ-catalyzed formation of (-)-4′-methoxycyclopenin proceeds through a high-spin Fe(IV)-oxo intermediate to carry out the epoxidation. nih.gov The discovery of this epoxide-forming enzyme and its subsequent partners in the pathway, like AsqI which catalyzes the ring contraction of the resulting cyclopenin, showcases a remarkable enzymatic cascade for quinolone biosynthesis. nih.gov
Genetic and Molecular Regulation of Biosynthetic Pathways
The biosynthesis of quinoline and other alkaloids is a tightly regulated process, controlled at the genetic and molecular levels to ensure production occurs at the appropriate time and place within the organism. This regulation involves the coordinated expression of biosynthetic genes, often organized into biosynthetic gene clusters (BGCs), and the activity of specific transcription factors (TFs).
Biosynthetic Gene Clusters (BGCs): In both fungi and plants, the genes encoding the enzymes for a specific metabolic pathway are often located together on a chromosome, forming a BGC. nih.govbiorxiv.orgfrontiersin.org This clustering facilitates the co-regulation of all the necessary genes for the pathway. frontiersin.org For example, in the human pathogen Aspergillus fumigatus, a BGC named fsq was identified that produces fumisoquins, a novel class of isoquinoline (B145761) alkaloids. This cluster contains an NRPS-like gene, a methyltransferase (FsqC), and an FAD-dependent oxidase (FsqB), demonstrating a plant-like isoquinoline biosynthesis pathway in a fungus. nih.gov Similarly, large BGCs responsible for benzylisothis compound biosynthesis have been discovered in plants. biorxiv.org The genes within these clusters often show coordinated expression patterns, indicating a shared regulatory mechanism. nih.gov
Transcription Factors (TFs): The expression of genes within BGCs is controlled by transcription factors, which are proteins that bind to specific DNA sequences in the promoter regions of genes to activate or repress their transcription. kyoto-u.ac.jp Several families of TFs are known to regulate alkaloid biosynthesis, including the AP2/ERF, bHLH, WRKY, and MYB families. nih.govfrontiersin.orgnih.gov For instance, in Coptis japonica, a unique bHLH-type transcription factor, CjbHLH1, was found to specifically regulate the transcription of isothis compound (IQA) biosynthetic genes. nih.govoup.com Homologs of CjbHLH1 were only found in other IQA-producing plant species, suggesting a specialized role for this TF family in regulating this specific class of alkaloids. nih.govoup.com
Molecular Signaling: The activity of these transcription factors and the expression of biosynthetic genes are often influenced by external and internal signals, such as hormones. The jasmonate signaling cascade is a well-known and important trigger for the biosynthesis of many alkaloids. frontiersin.orgkyoto-u.ac.jp Treatment with methyl jasmonate (MeJA) can significantly upregulate the expression of biosynthetic genes and transcription factors, leading to increased alkaloid accumulation. frontiersin.orgnih.gov For example, transcriptomic analysis of Dendrobium officinale treated with MeJA and pathway precursors showed positive regulation of genes in the TIA, isoquinoline, and tropane (B1204802) alkaloid pathways, along with the upregulation of TFs from the AP2/ERF, WRKY, and MYB families. frontiersin.orgnih.gov This demonstrates a complex regulatory network where signaling molecules modulate the expression of TFs, which in turn control the output of the entire biosynthetic pathway. pnas.org
Synthetic Methodologies and Chemical Derivatization of Quinoline Alkaloids
Classical and Contemporary Synthetic Approaches to the Quinoline (B57606) Core
Traditional methods for constructing the quinoline ring system typically involve the condensation and cyclization of aniline (B41778) derivatives. These foundational reactions, though developed in the 19th century, remain relevant and have been adapted with modern techniques to improve yields and reaction conditions.
The Friedländer synthesis, first reported in 1882, is a fundamental method for preparing quinoline derivatives. wikipedia.orgresearchgate.netnih.gov The reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a carbonyl compound containing a reactive α-methylene group. researchgate.netresearchgate.net The process can be catalyzed by acids or bases, such as sodium hydroxide, or simply by heating the reactants. researchgate.netnih.gov
Two primary mechanisms are proposed. The first involves an initial aldol (B89426) condensation between the reactants, followed by cyclodehydration to form an imine, which then yields the quinoline. The second pathway begins with the formation of a Schiff base, which then undergoes an intramolecular aldol-type condensation and subsequent elimination to afford the final product. wikipedia.org
Modern variants have significantly enhanced the scope and efficiency of the Friedländer reaction. Lewis acids, including trifluoroacetic acid, toluenesulfonic acid, and ytterbium triflate (Yb(OTf)₃), have been employed as effective catalysts. wikipedia.orgresearchgate.net To address environmental concerns and simplify procedures, heterogeneous catalysts like Amberlyst-15 resin and polymer-supported reagents have been introduced. nih.gov Other advancements include the use of microwave irradiation to shorten reaction times and the application of solid-state synthesis using basic alumina (B75360) as a catalyst, which can proceed at room temperature. nih.gov
Table 1: Overview of Classical Quinoline Syntheses
| Synthesis Name | Reactants | Typical Catalyst/Conditions | Product Type |
|---|---|---|---|
| Friedländer Reaction | 2-aminoaryl aldehyde/ketone + Compound with active α-methylene group | Acid (e.g., TFA) or Base (e.g., NaOH) | Substituted Quinolines |
| Skraup Synthesis | Aromatic amine (e.g., Aniline) + Glycerol (B35011) + Oxidizing agent | Concentrated Sulfuric Acid | Unsubstituted or Substituted Quinolines |
| Combes Synthesis | Aniline + β-diketone | Concentrated Sulfuric Acid | 2,4-Disubstituted Quinolines |
The Skraup synthesis is a classic and commercially significant method for producing quinoline. wikipedia.orguop.edu.pk The archetypal reaction involves heating aniline with glycerol, concentrated sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgiipseries.org The reaction is known for being exothermic and potentially violent; therefore, moderators such as ferrous sulfate (B86663) are often added to control its rate. wikipedia.orguop.edu.pk
The mechanism commences with the acid-catalyzed dehydration of glycerol to form acrolein. uop.edu.pkiipseries.org This is followed by a Michael-type addition of the aniline to the acrolein. The resulting intermediate then undergoes acid-catalyzed ring closure and is subsequently oxidized to yield the aromatic quinoline ring system. pharmaguideline.com While the classic method uses aniline to produce the parent quinoline, substituted anilines can be used to generate quinoline derivatives. pharmaguideline.com
The Combes quinoline synthesis provides a direct route to 2,4-disubstituted quinolines. iipseries.orgwikipedia.org This method involves the reaction of an aniline with a β-diketone under strong acidic conditions, typically using concentrated sulfuric acid. iipseries.orgwikiwand.com
The reaction mechanism begins with the condensation of the aniline and the β-diketone to form a β-amino enone intermediate, which is essentially a Schiff base that tautomerizes to a more stable enamine. pharmaguideline.comwikipedia.orgwikiwand.com This intermediate is then subjected to an acid-catalyzed intramolecular cyclization, which is the rate-determining step, followed by a dehydration step to yield the final substituted quinoline product. wikipedia.org The regioselectivity of the cyclization can be influenced by steric and electronic effects of substituents on the aniline ring. wikipedia.org A notable modification of this synthesis involves the use of polyphosphoric ester (PPE) as a dehydrating agent, which has proven to be more effective than sulfuric acid in certain cases. wikipedia.org
Transition Metal-Catalyzed Syntheses
In recent decades, transition metal catalysis has revolutionized the synthesis of quinolines by enabling direct C-H bond functionalization and novel cyclization pathways. These methods offer high atom economy, regioselectivity, and functional group tolerance, overcoming many limitations of classical syntheses.
Directing group-assisted C-H activation has emerged as a powerful tool for the regioselective functionalization of pre-formed quinoline rings or for their construction via annulation.
Rhodium (Rh): Rhodium catalysts are highly effective for the C-H functionalization of quinolines. nih.gov Complexes such as RhH{κ³-P,O,P-[xant(PiPr₂)]} have been shown to selectively activate C-H bonds in the pyridine (B92270) ring (heteroring) over those in the benzene (B151609) ring (carbocycle). nih.govacs.org Depending on the substituents present on the quinoline substrate, rhodium can direct functionalization to the C2 or C4 positions. acs.orgnih.govcsic.es For instance, the presence of a methyl group at the C2 position can direct C-H activation to the C4 position. acs.orgcsic.es Cationic rhodium catalysts have also been utilized for the C8-alkenylation of quinoline N-oxides, where the N-oxide group acts as a directing group. scilit.com
Copper (Cu): Copper catalysts offer a cost-effective and versatile option for quinoline synthesis and functionalization. Copper-catalyzed reactions can achieve remote C-H activation, such as the sulfonylation at the C5 position of 8-aminoquinoline (B160924) derivatives, where the amino group serves as a directing auxiliary. kaust.edu.sakaust.edu.sanus.edu.sg Copper is also employed in oxidative annulation reactions, for example, in the synthesis of 8-acylquinolines from anthranils and phenylacetaldehydes, using dioxygen as the terminal oxidant. mdpi.com Furthermore, copper catalysis facilitates the direct 2-acetoxylation of quinoline N-oxides via a cross-dehydrogenative coupling (CDC) reaction. rsc.org
Cobalt (Co): Earth-abundant cobalt catalysts have gained prominence in C-H activation. chim.it Using an aminoquinoline directing group, cobalt catalysts can mediate the ortho-functionalization of C(sp²)-H bonds with various partners, including alkynes and alkenes. chim.itacs.org A notable application is the Cp*Co(III)-catalyzed C(sp³)–H bond activation and subsequent alkenylation of the methyl group in 8-methylquinoline. acs.org Cobalt catalysts are also effective for the C8-amidation and olefination of quinoline N-oxides. rsc.org Mechanistic studies suggest that many of these transformations proceed through a concerted metalation-deprotonation pathway. acs.orgnih.gov
Silver (Ag): Silver is frequently used either as a primary mediator or as a co-catalyst/oxidant in C-H activation reactions. Silver salts can mediate the oxidative coupling and cyclization of N-arylimines with alkynes to synthesize quinolines. acs.org More commonly, silver compounds like silver acetate (B1210297) or silver oxide act as crucial oxidants in catalytic cycles involving other metals, such as rhodium or palladium. mdpi.comrsc.org In these systems, the silver salt facilitates the reoxidation of the active catalyst (e.g., from Rh(I) to Rh(III)), allowing the catalytic cycle to continue. rsc.org
Table 2: Summary of Transition Metal-Catalyzed C-H Activation for Quinoline Functionalization
| Metal | Example Catalyst System | Typical Position(s) Functionalized | Type of Transformation |
|---|---|---|---|
| Rhodium (Rh) | [RhCl(CO)₂]₂, RhH{κ³-P,O,P-[xant(PiPr₂)]} | C2, C4, C8 | Alkylation, Arylation, Alkenylation |
| Copper (Cu) | Cu(OAc)₂, CuBr | C2, C5 | Sulfonylation, Acetoxylation, Annulation |
| Cobalt (Co) | Co(OAc)₂, Cp*Co(III) | C8 (on quinoline), C(sp³)-H (on 8-methyl) | Alkenylation, Amidation, Olefination |
| Silver (Ag) | AgOAc, Ag₂O | Often used as co-catalyst/oxidant | Oxidative Coupling, Cyclization |
Oxidative annulation represents a modern and efficient strategy for constructing the quinoline core, leveraging C-H activation pathways that culminate in a ring-forming oxidation step. mdpi.com These methods often use readily available starting materials and an external oxidant, such as dioxygen (from air), potassium persulfate (K₂S₂O₈), or a metal-based oxidant. mdpi.com
These techniques involve the coupling of components like anilines with alcohols, olefins, or ketones. mdpi.com For instance, a copper-catalyzed one-pot aerobic oxidative cyclization can functionalize the C(sp³)–H bond of a methylketone and a C(sp²)–H bond of a 2-vinylaniline, using molecular oxygen as the ideal green oxidant, to assemble the quinoline ring. mdpi.com Similarly, palladium-catalyzed allylic C–H oxidative annulation can be used to construct functionalized 2-substituted quinolines from anilines and allyl alcohols. mdpi.com These methods are characterized by their high atom economy and convergence, as they build molecular complexity rapidly from simple precursors. mdpi.comresearchgate.net
Eco-Friendly and Sustainable Synthetic Methods
The principles of green chemistry are increasingly being integrated into the synthesis of quinoline alkaloids, aiming to reduce environmental impact through energy-efficient and waste-minimizing processes. These methods offer significant advantages over traditional synthetic routes, including shorter reaction times, higher yields, and milder reaction conditions.
Microwave-Promoted Syntheses
Microwave-assisted synthesis has emerged as a powerful green technique for constructing the quinoline scaffold. eurekaselect.com This method utilizes microwave irradiation to heat reactions directly and efficiently, which can dramatically reduce reaction times from hours to minutes and often improve product yields. eurekaselect.comfrontiersin.org
One application involves the synthesis of 4-hydroxy-2-quinolinone derivatives, which are key precursors for many quinoline alkaloids. semanticscholar.org In a microwave-assisted approach, anilines and diethyl malonate are reacted in the presence of a p-toluenesulfonic acid catalyst. semanticscholar.org This intermediate can then be converted to 4-methoxy-1-methyl-2-quinolinone alkaloids. semanticscholar.org The use of microwave irradiation makes the process significantly faster than conventional thermal synthesis. semanticscholar.org For example, the conversion of N,N'-diphenyl malonamide (B141969) to 4-hydroxy-2-quinolinone was completed in just 3 minutes under microwave irradiation. semanticscholar.org
Similarly, the Skraup synthesis of 7-amino-8-methylquinoline from 2,6-diaminotoluene (B122827) and glycerol saw a significant reduction in reaction time when performed under microwave irradiation compared to conventional heating, although the yield was not substantially improved. nih.gov Microwave-assisted methods have also been successfully applied to synthesize various other quinoline derivatives, such as pyrimido[4,5-b]quinolines and pyrido[3,2-g]quinolines, demonstrating the broad applicability of this technology. eurekaselect.comnih.gov
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Quinoline Derivatives
| Product | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| 7-amino-8-methylquinoline | Microwave-Assisted | 15 min | 40% | nih.gov |
| 7-amino-8-methylquinoline | Conventional Heating | 3 h | 42% | nih.gov |
| 4-Hydroxy-2-quinolinone | Microwave-Assisted | 3 min | - | semanticscholar.org |
| 4-Chloro-3-cyano-10-methyl-pyrido[3,2-g]quinoline | Microwave-Assisted | 10 min | 80% | nih.gov |
| 4-Chloro-3-cyano-10-methyl-pyrido[3,2-g]quinoline | Conventional Heating | 4 h | 75% | nih.gov |
Ultrasound-Assisted Reactions
The application of ultrasonic waves in chemical synthesis provides another eco-friendly alternative that enhances reaction rates and yields. researchgate.net Ultrasound-assisted reactions often proceed under milder conditions and in shorter time frames compared to silent (non-irradiated) conditions. nih.gov This technique has been effectively used for the synthesis of various quinoline derivatives, frequently in aqueous media, which further enhances its green credentials. nih.govnih.gov
A notable example is the catalyst-free, multi-component synthesis of dihydroquinolines. nih.gov By irradiating a mixture of malononitrile, 2-naphthol (B1666908) or resorcinol, various aldehydes, and ammonium (B1175870) acetate in water at 60°C, a range of valuable dihydroquinolines were produced in high yields (90–97%) within one hour. nih.gov Under silent conditions, the same reaction required four hours and yielded only 80%. nih.gov
Another study demonstrated the efficient synthesis of piperidinyl-quinoline acylhydrazones through the acid-catalyzed condensation of hydrazides and aldehydes. mdpi.com The use of an ultrasonic bath reduced the reaction time from 15–45 minutes under conventional conditions to just 4–6 minutes, with slightly improved yields. mdpi.com Furthermore, a one-pot, three-component reaction of anilines, aldehydes, and ethyl 3,3-diethoxypropionate in water, using SnCl₂·2H₂O as a precatalyst under ultrasound irradiation, has been developed for the rapid synthesis of 2-substituted quinolines. nih.govresearchgate.net
Table 2: Comparison of Ultrasound-Assisted vs. Conventional Synthesis of Quinoline Derivatives
| Product Type | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Dihydroquinolines | Ultrasound (in water) | 1 h | 96% | nih.gov |
| Dihydroquinolines | Silent (in water) | 4 h | 80% | nih.gov |
| Piperidinyl-quinoline N-acylhydrazones | Ultrasound | 4-6 min | Excellent | mdpi.com |
| Piperidinyl-quinoline N-acylhydrazones | Conventional | 15-45 min | Good | mdpi.com |
Solvent-Free and Biomass-Derived Solvent Approaches
Eliminating volatile organic solvents is a key goal in green chemistry. Solvent-free reactions and the use of solvents derived from biomass represent significant strides toward more sustainable chemical processes.
Solvent-free methods, often employing grinding or heterogeneous catalysts, have been developed for quinoline synthesis. researchgate.netrsc.org For instance, 2,4-disubstituted quinolines can be prepared through a one-step cyclization of ketones and 2-aminobenzophenones using Hβ zeolite as a recyclable catalyst under solvent-free conditions. rsc.org Another approach involves a catalyst- and solvent-free, one-pot method for synthesizing quinoline-substituted α-hydroxy carboxylic derivatives from the reaction of quinoline N-oxides with olefins. nih.gov This reaction is noted for its high atom economy and operational simplicity. nih.gov
The use of protic solvents, which can be derived from biomass (e.g., ethanol), also provides a greener alternative. nih.gov A notable application is the cycloisomerization of quinoline or isoquinoline (B145761) propargylic carbinols to produce benzindolizinones. nih.gov Simply heating the quinoline carbinol substrates in a protic solvent like ethanol (B145695) or n-propanol can lead to high yields of the desired products, which are valuable scaffolds in alkaloid synthesis. nih.gov These reactions are believed to be mediated by a hydrogen-bonding network formed by the solvent, which activates the substrate for cyclization. nih.gov
Synthesis of Functionally Diverse Quinoline Alkaloid Derivatives
The quinoline scaffold is a versatile template that allows for extensive structural modification to create derivatives with a wide array of functions. Strategies range from traditional chemical modifications to sophisticated chemoenzymatic approaches, enabling the generation of novel compounds with enhanced or new biological activities. nih.govnih.gov
Structural Modification Strategies
Structural modification of the quinoline nucleus is a primary strategy for developing new therapeutic agents. nih.gov By introducing different functional groups or fusing other heterocyclic rings, chemists can fine-tune the pharmacological properties of quinoline alkaloids. nih.govmdpi.com These modifications have been crucial in the development of potent antimalarial, anticancer, and anti-inflammatory agents. nih.govmdpi.com
For example, various chemical modifications have been explored to overcome drug resistance in malaria, leading to the synthesis of bisquinoline derivatives and quinolinyl chalcones with promising activity against resistant strains of Plasmodium falciparum. nih.gov In the realm of cancer research, different assortments of 2-arylquinolines and 2,6-diarylquinolines have been developed as potent inhibitors of enzymes like Topoisomerase I and EGFR/FAK kinases. researchgate.net
Another strategy involves creating hybrid molecules by linking the quinoline core to other pharmacologically active structures. The synthesis of chromone-quinoline and coumarin-quinoline derivatives has yielded compounds with significant cholinesterase inhibitory activity, relevant for treating Alzheimer's disease. mdpi.com For instance, certain 2,6-dimethyl quinoline derivatives linked to chromones were found to be potent and selective inhibitors of butyrylcholinesterase (BChE). mdpi.com
Table 3: Biological Activity of Structurally Modified Quinoline Derivatives
| Derivative Class | Example Compound | Target/Activity | IC₅₀ Value (μM) | Reference |
|---|---|---|---|---|
| Chromone-quinoline | Compound 9b | AChE Inhibition | 0.32 | mdpi.com |
| Chromone-quinoline | Compound 9e | BChE Inhibition | 0.56 ± 0.02 | mdpi.com |
| Coumarin-quinoline | Compound 3 | AChE Inhibition | 146.74 | mdpi.com |
| Coumarin-quinoline | Compound 4 | BChE Inhibition | 153.53 | mdpi.com |
Chemoenzymatic Synthesis Approaches
Chemoenzymatic synthesis combines the efficiency and selectivity of biocatalysts with the practicality of traditional organic chemistry. nih.gov This approach leverages enzymes to perform specific transformations, often with high stereoselectivity and under mild conditions, which can be difficult to achieve with conventional reagents. nih.govnih.gov
In the context of quinoline synthesis, oxidoreductase enzymes have been employed to create the aromatic quinoline ring system. northumbria.ac.ukacs.org One strategy uses monoamine oxidase (MAO-N) enzymes, either as purified catalysts or in whole-cell systems, to effectively catalyze the oxidative aromatization of 1,2,3,4-tetrahydroquinolines (THQs) into their corresponding quinoline derivatives. northumbria.ac.ukacs.org
A different chemoenzymatic sequence has been developed to convert N-cyclopropyl-N-alkylanilines into 2-quinolone compounds. northumbria.ac.ukacs.org This one-pot, two-step process first uses horseradish peroxidase (HRP) to catalyze an annulation/aromatization cascade, followed by a chemical oxidation step to yield the final 2-quinolone product. northumbria.ac.ukacs.org These enzymatic methods highlight the potential of biocatalysis to construct heterocyclic rings from aliphatic substrates, expanding the toolkit for synthesizing diverse quinoline alkaloids. nih.govacs.org
Table 4: Chemoenzymatic Synthesis of Quinoline and Quinolone Derivatives
| Enzyme | Substrate Type | Transformation | Product Type | Reference |
|---|---|---|---|---|
| Monoamine Oxidase (MAO-N) | 1,2,3,4-Tetrahydroquinolines (THQs) | Oxidative Aromatization | Quinolines | northumbria.ac.ukacs.org |
| Horseradish Peroxidase (HRP) | N-cyclopropyl-N-alkylanilines | Annulation/Aromatization Cascade | 2-Quinolones | northumbria.ac.ukacs.org |
Advanced Analytical Characterization of Quinoline Alkaloids
Chromatographic Separation Techniques
Chromatography is the cornerstone of alkaloid analysis, enabling the separation of individual compounds from complex mixtures. The choice of technique depends on the volatility and thermal stability of the target alkaloids.
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) is a significant advancement in liquid chromatography that utilizes columns packed with sub-2 µm particles. This technology offers higher resolution, increased sensitivity, and faster analysis times compared to traditional HPLC. UPLC is particularly well-suited for the analysis of complex plant extracts containing numerous alkaloids. researchgate.net
For quinoline (B57606) alkaloid analysis, UPLC systems are commonly equipped with a C18 reversed-phase column. nih.gov A typical mobile phase consists of a gradient mixture of acetonitrile (B52724) and water, often with an additive like formic acid to improve peak shape and ionization efficiency for mass spectrometry detection. nih.gov The high-throughput capability of UPLC makes it ideal for metabolomic studies and quality control of herbal medicines. An integrated strategy combining UPLC with high-resolution mass spectrometry has been successfully used to profile dozens of quinoline alkaloids from the root bark of Dictamnus dasycarpus. nih.govnih.gov This approach allows for the rapid qualitative and quantitative identification of alkaloids in plant samples. nih.gov
Table 1: Example of UPLC Parameters for Furoquinoline Alkaloid Analysis
| Parameter | Condition |
|---|---|
| Column | C18 |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid |
| Detection | Photodiode Array (PDA) & ESI-Q-TOF/MS |
| Column Temp | 35°C |
| Flow Rate | 0.40 mL/min |
This table is a composite representation based on typical parameters mentioned in sources. researchgate.netnih.gov
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) remains a robust and widely used technique for the analysis of quinoline and related isoquinoline (B145761) alkaloids. nih.govresearchgate.net The separation is most often achieved on reversed-phase (RP) columns, such as C18, which separate compounds based on their hydrophobicity. researchgate.net
Given the basic nature of most alkaloids, controlling the mobile phase pH is critical to prevent peak tailing and ensure good separation. nih.gov This is often accomplished by adding buffers like ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) to the mobile phase, which typically consists of acetonitrile or methanol (B129727) and water. nih.gov For instance, an optimal separation of isoquinoline alkaloids on an XB-C18 core-shell column was achieved using 20% acetonitrile in water at a pH of 3-4 with the addition of 10–20 mM ammonium acetate or formate. nih.gov HPLC methods have been developed for the simultaneous determination of multiple alkaloids, such as protopine, chelidonine, coptisine, sanguinarine, and berberine (B55584), from plant extracts.
Table 2: Representative HPLC Conditions for Isothis compound Separation
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 or Polar RP |
| Mobile Phase | Acetonitrile/Methanol and buffered aqueous solution (e.g., ammonium formate) |
| pH Control | Acidic (e.g., pH 2.8-4) using formic or acetic acid |
| Detection | Diode-Array Detector (DAD), UV, or MS |
This table is a composite representation based on typical parameters mentioned in sources. nih.govnih.gov
Gas Chromatography (GC)
Gas Chromatography (GC), especially when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov While some simple quinolines are sufficiently volatile for direct GC analysis, many complex alkaloids are not. nih.gov These compounds require a chemical modification step known as derivatization to increase their volatility. jeol.com
A common derivatization method is trimethylsilylation, where a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is used to replace acidic protons (e.g., on hydroxyl groups) with a trimethylsilyl (B98337) (TMS) group. jeol.comresearchgate.net This process has been successfully applied to the simultaneous analysis of steroidal alkaloids in Fritillaria species. jeol.com The GC separation is typically performed on a capillary column, such as a DB-5MS, with helium as the carrier gas and a programmed oven temperature that ramps up to elute compounds of increasing boiling points. researchgate.net GC-MS has been effectively used to identify and quantify quinoline and isoquinoline alkaloids in various samples, including honey and plant extracts. researcher.liferesearchgate.net
Table 3: Typical GC-MS Parameters for Alkaloid Analysis
| Parameter | Condition |
|---|---|
| Column | DB-5MS or DB-1MS capillary column |
| Injector Temp | 250-300°C |
| Carrier Gas | Helium |
| Derivatization | Often required (e.g., Trimethylsilylation with MSTFA) |
| Detection | Mass Spectrometry (MS) |
This table is a composite representation based on typical parameters mentioned in sources. researchgate.netresearchgate.net
Spectrometric and Spectroscopic Identification
While chromatography separates the components of a mixture, spectrometry and spectroscopy are used to identify the chemical structure of each separated component.
Mass Spectrometry (MS and MS/MS, Q-TOF-MS, Qtrap-MS)
Mass Spectrometry (MS) is an indispensable tool for the structural elucidation of quinoline alkaloids, providing information on molecular weight and elemental composition. When coupled with a chromatographic system (e.g., UPLC or GC), it allows for the analysis of individual compounds as they elute. Techniques using electrospray ionization (ESI) are common, where analytes are ionized, typically forming protonated molecules [M+H]⁺ in positive ion mode. nih.govresearcher.life
High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) analyzers, can measure the mass of a molecule with extremely high accuracy (mass errors below 5 mDa). researchgate.netresearcher.life This allows for the determination of the elemental formula of the parent ion, a critical first step in identifying an unknown compound. researchgate.net
Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected parent ion and analyzing the resulting product ions. nih.gov The fragmentation patterns are often characteristic of a particular chemical scaffold. For example, scan EI-MS and product ion scan ESI-MS/MS spectra can confirm the presence of the core quinoline ring within a molecule. researcher.life The fragmentation patterns can also be used to differentiate between isomers. nih.govresearchgate.net Hybrid systems like the Quadrupole-LIT (linear ion trap) or Qtrap mass spectrometer are highly versatile, enabling various scan modes to acquire clearer precursor and product ion data. nih.gov An integrated strategy using both UPLC/Q-TOF-MS and UPLC/Qtrap-MS has proven effective for the comprehensive profiling and characterization of dozens of quinoline alkaloids and their metabolites from complex biological samples. nih.gov
Table 4: Common Fragmentation Behaviors of Quinoline Alkaloids in MS/MS
| Alkaloid Type / Compound | Characteristic Fragmentation |
|---|---|
| Hydroxyquinolines | Loss of CO (28 Da) is a common fragmentation pathway. cdnsciencepub.com |
| Methoxyquinolines | Loss of a methyl radical (CH₃, 15 Da) followed by loss of CO (28 Da). cdnsciencepub.com |
| Furoquinolines | Often show a feature fragment ion at m/z 200. nih.gov |
| General Quinoline Ring | Loss of HCN (27 Da) from the molecular ion. mcmaster.ca |
This table is a composite representation based on typical fragmentation patterns mentioned in sources.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive, unambiguous structural elucidation of organic molecules, including quinoline alkaloids. youtube.com While MS provides information on mass and formula, NMR reveals the specific arrangement and connectivity of atoms within the molecule's carbon-hydrogen framework. nih.govcapes.gov.br
One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide fundamental information. researchgate.net ¹H NMR spectra give details on the number of different types of protons, their electronic environment, and their proximity to other protons through spin-spin coupling. magritek.com ¹³C NMR spectra reveal the number and type of carbon atoms (e.g., methyl, methylene (B1212753), aromatic). researchgate.net For example, in the ¹H NMR spectrum of quinine (B1679958), the aromatic protons of the quinoline ring system can be distinguished from the protons in the quinuclidine (B89598) part of the molecule. magritek.com
For complex alkaloid structures, two-dimensional (2D) NMR techniques are essential. Experiments like COSY (Correlation Spectroscopy) establish proton-proton connectivities, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. capes.gov.br The HMBC (Heteronuclear Multiple Bond Correlation) experiment is crucial for piecing together the entire molecular skeleton by showing long-range correlations between protons and carbons separated by two or three bonds. capes.gov.br The combined application of these NMR experiments allows for the complete assignment of all proton and carbon signals and the conclusive determination of the alkaloid's constitution and relative stereochemistry. jeol.com
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable technique for the structural elucidation of quinoline alkaloids, providing critical information about the functional groups present in the molecule. The IR spectrum reveals the vibrations of bonds within the molecule, and specific absorption bands can be correlated to particular structural features of the quinoline core and its substituents.
The fundamental structure of quinoline, a bicyclic aromatic heterocycle, gives rise to a characteristic set of IR absorption bands. The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. researchgate.net The C-H stretching of sp³ hybridized carbons in substituted quinoline alkaloids can be seen in the 3000-2850 cm⁻¹ range. nih.gov
The stretching vibrations of the C=C and C=N bonds within the aromatic quinoline ring system produce a series of sharp bands in the 1620-1430 cm⁻¹ region. researchgate.net These bands are often complex due to the fused nature of the rings. Out-of-plane C-H bending vibrations, which are particularly useful for determining the substitution pattern on the aromatic rings, typically appear in the 900-650 cm⁻¹ range. scielo.br
The presence of various functional groups attached to the quinoline scaffold will give rise to additional characteristic absorption bands. For instance, hydroxyl (-OH) groups will show a broad absorption band in the 3600-3200 cm⁻¹ region due to O-H stretching. Carbonyl (C=O) groups, such as those found in quinolones, exhibit a strong absorption band in the 1750-1650 cm⁻¹ range. nih.gov The C-N stretching vibrations within the quinoline ring are observed around 1325–1314 cm⁻¹. nih.gov The specific position and intensity of these bands can be influenced by factors such as hydrogen bonding and the electronic effects of other substituents on the ring. scielo.br
A summary of characteristic IR absorption bands for quinoline alkaloids is presented in the table below.
| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) |
| Aromatic C-H | Stretching | 3100-3000 |
| Alkyl C-H | Stretching | 3000-2850 |
| C=C and C=N (Aromatic Ring) | Stretching | 1620-1430 |
| Aromatic C-H | Out-of-plane Bending | 900-650 |
| Hydroxyl (-OH) | Stretching | 3600-3200 (broad) |
| Carbonyl (C=O) | Stretching | 1750-1650 (strong) |
| C-N (in quinoline ring) | Stretching | 1325-1314 |
This table provides general ranges, and specific values may vary depending on the complete molecular structure.
Integrated Analytical Strategies for Complex Matrices
The analysis of quinoline alkaloids in their natural sources, such as plant extracts or biological fluids, presents a significant analytical challenge due to the complexity of the matrix. nih.govugent.be To achieve comprehensive qualitative and quantitative analysis, integrated analytical strategies that combine the separation power of chromatography with the high-resolution detection capabilities of spectroscopic techniques are essential. nih.govspringernature.com These hyphenated techniques provide a powerful platform for the dereplication, identification, and structural elucidation of known and novel quinoline alkaloids within these intricate mixtures. springernature.com
A predominant strategy involves the coupling of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) with mass spectrometry (MS), often in tandem (MS/MS). researchgate.netnih.gov Techniques such as UPLC/Q-TOF-MS (Quadrupole Time-of-Flight) and UPLC/Qtrap-MS offer high sensitivity and mass accuracy, enabling the rapid identification of numerous alkaloids in a single run. nih.gov The fragmentation patterns obtained from MS/MS experiments are crucial for the structural characterization of the alkaloids and for differentiating between isomers. nih.gov
For unambiguous structure elucidation, the integration of nuclear magnetic resonance (NMR) spectroscopy is often required. The hyphenation of LC with NMR (LC-NMR) allows for the acquisition of NMR data on separated compounds without the need for tedious isolation. scielo.brcolab.ws This can be performed in on-flow, stop-flow, or offline modes, with the latter often involving solid-phase extraction (SPE) to concentrate the analyte before NMR analysis (LC-SPE-NMR). springernature.comcolab.ws The combination of LC-MS and LC-NMR provides complementary information, with MS giving molecular weight and fragmentation data, and NMR providing detailed structural insights into the carbon-hydrogen framework. scielo.brresearchgate.net
An integrative approach, for instance, might begin with a rapid screening of a crude extract using a technique like leaf spray mass spectrometry (LS-MS) to get an initial profile of the alkaloids present. scielo.brresearchgate.net This is then followed by a more in-depth analysis using HPLC-DAD-MS/MS to tentatively identify compounds based on their retention time, UV spectrum, and mass fragmentation. scielo.brresearchgate.net Finally, for novel or structurally complex alkaloids, targeted isolation guided by the initial screening, followed by offline NMR analysis, or the use of advanced LC-NMR techniques, can provide definitive structural confirmation. scielo.brresearchgate.net Such multi-technique platforms are indispensable for the comprehensive chemical profiling of quinoline alkaloids in complex matrices like traditional Chinese medicines and other botanical sources. nih.gov
The table below summarizes some of the integrated analytical strategies employed for the analysis of quinoline alkaloids in complex matrices.
| Integrated Technique | Separation Method | Detection Method(s) | Application |
| UPLC/Q-TOF-MS | Ultra-High-Performance Liquid Chromatography | Quadrupole Time-of-Flight Mass Spectrometry | Comprehensive profiling and identification of alkaloids and their metabolites in plant extracts and biological samples. nih.gov |
| UPLC/Qtrap-MS | Ultra-High-Performance Liquid Chromatography | Quadrupole Ion Trap Mass Spectrometry | Sensitive detection and structural characterization of alkaloids, including differentiation of isomers. nih.gov |
| HPLC-DAD-MS/MS | High-Performance Liquid Chromatography | Diode Array Detector, Tandem Mass Spectrometry | Tentative identification and dereplication of alkaloids in crude extracts based on UV and mass spectral data. scielo.brresearchgate.net |
| LC-NMR | High-Performance Liquid Chromatography | Nuclear Magnetic Resonance Spectroscopy | Unambiguous structural elucidation of separated alkaloids without the need for isolation. scielo.brcolab.ws |
| LC-SPE-NMR | High-Performance Liquid Chromatography | Solid-Phase Extraction, Nuclear Magnetic Resonance Spectroscopy | Concentration of low-abundance alkaloids post-separation for enhanced NMR signal and detailed structural analysis. springernature.com |
| Leaf Spray-MS | - | Mass Spectrometry | Rapid, direct, and high-throughput screening of alkaloids in raw plant material. scielo.brresearchgate.net |
Biological Activities and Mechanistic Investigations of Quinoline Alkaloids Excluding Clinical Human Trials
Anticancer Activity Research
Quinoline (B57606) alkaloids, a significant class of nitrogen-containing heterocyclic compounds, have been the subject of extensive research due to their potential as anticancer agents. nih.govresearchgate.net Their diverse chemical structures form the basis for a wide range of biological activities, with many natural and synthetic derivatives demonstrating notable effects against various cancers in non-clinical studies. nih.govarabjchem.orgresearchgate.net Research has focused on their ability to inhibit cancer cell growth, induce programmed cell death, and prevent the formation of new blood vessels that supply tumors. researchgate.net
In vitro Cytotoxicity in Cancer Cell Lines (e.g., Hep-G2, MCF-7, A549)
The cytotoxic potential of quinoline alkaloids has been extensively evaluated against a panel of human cancer cell lines, revealing their ability to inhibit cell proliferation. Standard laboratory methods, such as the MTT assay, are commonly used to determine the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC₅₀). nih.govresearchgate.net
Studies have demonstrated the broad-spectrum antiproliferative effects of this class of compounds. For instance, five quinoline alkaloids isolated from Haplophyllum canaliculatum—7-isopentenyloxy-gamma-fagarine (B50299), atanine, skimmianine (B1681810), flindersine, and perfamine—were tested against several tumor cell lines. nih.gov Notably, 7-isopentenyloxy-gamma-fagarine showed high cytotoxicity against the MCF-7 breast cancer cell line with an IC₅₀ value of 15.5 µg/mL. nih.gov In another study, the alkaloids kokusaginine (B1673745) and skimmianine were found to inhibit the proliferation of various cancer cells, including the MCF-7 line. researchgate.net
The human hepatocellular carcinoma (Hep-G2) cell line has also been a frequent target in these investigations. Quinoline alkaloids such as cinchonine (B1669041), cinchonidine, quinine (B1679958), and quinidine (B1679956) were shown to significantly enhance the cell-killing effects of the chemotherapeutic drug doxorubicin (B1662922) in HepG2 cells. nih.govsci-hub.se Furthermore, a novel synthetic quinoline-azetidinone hybrid, compound 6f, exhibited potent antiproliferation activity against the Hep G2 cell line, with an IC₅₀ value of 0.04 µM. nih.gov
Similarly, the A549 human lung carcinoma cell line has been used to screen for cytotoxic activity. A novel synthetic quinoline derivative, 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN), was shown to be effective against A549 cells, along with HepG2 and MCF-7 cells, with IC₅₀ values of 9.96 µg/mL, 3.3 µg/mL, and 3.1 µg/mL, respectively. nih.gov Naphthylisoquinoline alkaloids have also been investigated, with some compounds showing significant activity against the MCF-7 breast cancer cell line. nih.gov
Interactive Table: In vitro Cytotoxicity of Selected Quinoline Alkaloids
| Compound/Derivative | Cancer Cell Line | IC₅₀ Value | Reference |
|---|---|---|---|
| 7-Isopentenyloxy-gamma-fagarine | MCF-7 (Breast) | 15.5 µg/mL | nih.gov |
| Quinoline-azetidinone hybrid (6f) | Hep G2 (Liver) | 0.04 µM | nih.gov |
| BAPPN | HepG2 (Liver) | 3.3 µg/mL | nih.gov |
| BAPPN | MCF-7 (Breast) | 3.1 µg/mL | nih.gov |
| BAPPN | A549 (Lung) | 9.96 µg/mL | nih.gov |
| AQQ7 (Quinolinequinone) | MCF-7 (Breast) | High Cytotoxicity | researchgate.net |
In vivo Anticancer Studies in Non-Human Models (e.g., xenograft models in nude mice)
The anticancer potential of quinoline alkaloids observed in cell cultures has been further validated in non-human, living models. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a common approach to evaluate the efficacy of these compounds in a more complex biological system. nih.gov
A study involving a novel quinoline derivative, compound 91b1, demonstrated a significant reduction in tumor size in a nude mice xenograft model. nih.gov This provides evidence that the compound's anticancer activity translates from an in vitro to an in vivo setting. nih.gov Another example is the quinolone alkaloid evodiamine (B1670323), which was reported to cause a 70% reduction in the formation of lung metastases induced by colon carcinoma cells in mice. nih.gov
The isoquinoline (B145761) alkaloid berberine (B55584) has also been shown to induce apoptosis in xenograft mouse models using A549 (non-small cell lung cancer) and H1299 cells. mdpi.com In addition to mammalian models, the zebrafish model has been employed for the in vivo evaluation of the cytotoxic activity of isoquinoline alkaloids. nih.govresearcher.life These animal studies are crucial for confirming the potential of quinoline alkaloids as anticancer agents before any consideration for further development.
Molecular Mechanisms of Action
Research into the anticancer properties of quinoline alkaloids extends to their underlying molecular mechanisms. These compounds can interfere with fundamental cellular processes that are critical for the survival and proliferation of cancer cells. Key mechanisms include the disruption of the cell division cycle, the induction of programmed cell death (apoptosis), and the inhibition of new blood vessel formation (angiogenesis). arabjchem.orgresearchgate.net
The cell cycle is a series of events that leads to cell division and replication. Cancer is characterized by uncontrolled cell proliferation, often due to a dysfunctional cell cycle. Quinoline alkaloids have been shown to interfere with this process, causing cell cycle arrest at various phases, thereby preventing cancer cells from dividing. researchgate.netnih.gov
For example, the quinoline alkaloids kokusaginine and skimmianine were found to induce cell cycle arrest in a concentration-dependent manner in HeLa cells. researchgate.net A study on five different quinoline alkaloids isolated from Haplophyllum canaliculatum demonstrated that they caused cell cycle arrest at the sub-G1 phase in leukemia cell lines (RAJI and Jurkat). nih.gov Similarly, certain cinchona alkaloids (cinchonine, cinchonidine, quinine, and quinidine), when combined with doxorubicin, led to an increase in the fraction of cells in the sub-G0/G1 phase, which is indicative of cell death. nih.govsci-hub.se
Other alkaloids have shown effects at different checkpoints. The indolomonoterpenic alkaloid isostrychnopentamine (B1218843) can cause cell cycle arrest in the G2-M phase, while the phenanthroindolizidine alkaloid antofine arrests cells at the G0/G1 phase by inhibiting the expression of key regulatory proteins like cyclin D1 and cyclin E. nih.gov The ability to modulate the cell cycle is a significant mechanism behind the antiproliferative activity of this compound class. nih.gov
Apoptosis is a natural, programmed process of cell death that is essential for removing old or damaged cells. Cancer cells often develop mechanisms to evade apoptosis, leading to their uncontrolled growth. Many quinoline alkaloids exert their anticancer effects by reactivating this cell death pathway. researchgate.netnih.gov
The induction of apoptosis is often mediated through the activation of caspases, a family of protease enzymes. nih.gov The quinoline alkaloids kokusaginine and skimmianine demonstrated apoptotic potential by activating caspase-3. researchgate.net The chemosensitizing effect of cinchona alkaloids has also been attributed to apoptosis, as evidenced by the cleavage of caspase-3 and its substrate, poly (ADP-ribose) polymerase (PARP). nih.govsci-hub.se The cleavage of PARP is considered a hallmark of apoptosis. mdpi.com
Further mechanistic studies have shown that naphthylisoquinoline alkaloids can induce apoptosis through the intrinsic pathway. nih.gov This involves the disruption of the mitochondrial membrane potential (MMP), leading to the release of pro-apoptotic factors like cytochrome c and an increase in reactive oxygen species (ROS). nih.govnih.gov The synthetic derivative BAPPN was also found to induce apoptosis by increasing the expression of the proteins caspase-3 and p53. nih.gov
Angiogenesis is the physiological process through which new blood vessels form from pre-existing vessels. Tumors require a dedicated blood supply to grow beyond a certain size, a process known as tumor angiogenesis. Inhibiting this process is a key strategy in cancer therapy. researchgate.netresearchgate.net Quinoline alkaloids have demonstrated anti-angiogenic properties, effectively cutting off the nutrient supply to tumors. arabjchem.orgresearchgate.net
A primary target in anti-angiogenic therapy is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which plays a crucial role in promoting the cellular processes involved in angiogenesis. researchgate.net Quinoline compounds, including the well-known alkaloid camptothecin (B557342), have been reported to block the activity of proteins like VEGFR. researchgate.net
Experimental studies have confirmed these effects. The quinoline alkaloid quinine has been shown to significantly inhibit the sprouting of microvessels in a dose-dependent manner in an ex vivo rat aorta ring assay and an in vivo chick chorioallantoic membrane (CAM) assay. nih.govwaocp.org The mechanism is thought to involve the downregulation of the expression of Vascular Endothelial Growth Factor (VEGF). nih.gov Similarly, the synthetic quinoline derivative BAPPN was found to significantly reduce the secretion of VEGF protein from several cancer cell lines, including HepG2, MCF-7, and A549. nih.gov
Molecular Mechanisms of Action
Disruption of Cell Migration
Quinoline alkaloids have demonstrated the ability to interfere with cell migration, a critical process in cancer metastasis. Research has shown that certain quinoline derivatives can effectively inhibit the movement and invasion of cancer cells. For instance, the quinoline derivative 91b1 has been found to suppress cancer cell migration and invasion by downregulating the expression of Lumican. nih.govwikipedia.org Lumican is a proteoglycan that, when highly expressed in tumor tissues, is associated with poor survival outcomes in some cancers. nih.gov
Another example is the bisbenzylisothis compound dauricine, which has been observed to inhibit the invasion of colon cancer cells. nih.gov The quinolone alkaloid evodiamine has also been shown to inhibit the hepatocyte growth factor-induced invasion and migration of tumor cells. nih.gov These findings highlight the potential of quinoline alkaloids to disrupt the metastatic cascade by targeting cell motility.
Topoisomerase Inhibition (Type I and Type II)
A significant mechanism through which quinoline alkaloids exert their cytotoxic effects is by inhibiting topoisomerases, enzymes crucial for resolving DNA topological problems during replication, transcription, and other cellular processes. These alkaloids can function as intercalative topoisomerase poisons, forming a stable complex with DNA and the enzyme, which ultimately leads to DNA damage and cell death. nih.govresearchgate.net
Both type I and type II topoisomerases are targets of quinoline alkaloids. researchgate.net Noteworthy examples of quinoline alkaloids that function as topoisomerase inhibitors include camptothecin and its derivatives, which are known topoisomerase I poisons. researchgate.net Other natural quinoline alkaloids like fagaronine, nitidine, and the marine-derived makaluvamines and pyridoacridines also exhibit inhibitory activity against topoisomerases I and/or II. researchgate.net The cytotoxic this compound lunacridine (B1216684) has been specifically identified as a topoisomerase II inhibitor. researchgate.net
Synthetic quinoline derivatives have also been developed and investigated for their topoisomerase inhibitory potential. For example, novel pyrazolo[4,3-f]quinoline derivatives have been synthesized and shown to inhibit both topoisomerase I and IIα. researchgate.net Similarly, synthetic analogues of the natural quinazoline-quinoline alkaloid luotonin have demonstrated inhibitory activity against DNA topoisomerase II. nih.gov The underlying mechanism for many of these quinoline alkaloids involves intercalating into the DNA double helix, a structural interaction facilitated by their planar aromatic nature. nih.gov
Modulation of Nuclear Receptor Responsiveness
Quinoline alkaloids have been shown to modulate the activity of nuclear receptors, which are ligand-activated transcription factors that regulate a wide array of physiological processes. By binding to these receptors, quinoline alkaloids can induce conformational changes that alter the expression of target genes. nih.govnih.gov
A specific example is the quinolone alkaloid evodiamine, which has been identified as an activator of the peroxisome proliferator-activated receptor-gamma (PPAR-γ). nih.gov The activation of PPAR-γ by evodiamine was found to inhibit the migration of vascular smooth muscle cells, a process relevant to atherosclerosis. nih.gov Another related indolopyridoquinazoline alkaloid, tryptanthrin, has been shown to activate the nuclear factor erythroid 2-related factor (Nrf2) pathway, which is involved in the cellular defense against oxidative stress. nih.gov Although Nrf2 is not a member of the nuclear receptor superfamily, its modulation demonstrates the ability of these alkaloids to influence key transcriptional regulatory pathways. The interaction of quinoline alkaloids with nuclear receptors like PPARs and others such as the liver X receptors (LXRs) and pregnane (B1235032) X receptor (PXR) represents a significant area of research for understanding their diverse biological effects. mdpi.comnih.gov
Specific Gene Downregulation (e.g., Lumican)
A key mechanism of action for some quinoline alkaloids is the specific downregulation of genes that play a role in disease pathology. A prominent example is the novel quinoline derivative 91b1, which has been shown to exert its anticancer effects by downregulating the gene Lumican (LUM). nih.govwikipedia.orggoogle.com Studies have demonstrated that 91b1 treatment leads to a dose-dependent decrease in the mRNA expression of Lumican in cancer cells. nih.gov High expression of Lumican has been linked to increased tumorigenesis, cancer cell migration, and proliferation, suggesting that its downregulation by 91b1 is a critical component of this compound's anticancer activity. nih.govwikipedia.org
In addition to Lumican, the same quinoline derivative, 91b1, was also found to downregulate the expression of the chemokine (C-C motif) ligand 5 (Ccl5) gene. The downregulation of Ccl5 by 91b1 was associated with the suppression of tumor invasiveness in esophageal carcinoma. These findings illustrate that quinoline alkaloids can selectively target and suppress the expression of specific genes involved in cancer progression.
Antimicrobial Activity Research
Quinoline alkaloids and their synthetic derivatives have been a subject of extensive research for their potential as antimicrobial agents. Their broad spectrum of activity encompasses both bacteria and fungi.
Antibacterial Effects (in vitro against Gram-positive and Gram-negative bacteria)
In vitro studies have consistently demonstrated the efficacy of quinoline alkaloids against a range of bacterial pathogens, including both Gram-positive and Gram-negative species. For instance, alkaloids isolated from Eclipta alba have shown inhibitory action against human pathogenic bacteria such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
Specific examples of quinoline alkaloids with notable antibacterial activity include:
Spathullin A and B : Isolated from Penicillium spathulatum, these compounds were active against both Gram-negative (Enterobacter cloacae, Escherichia coli, Pseudomonas aeruginosa, Acinetobacter baumannii, Klebsiella pneumoniae) and Gram-positive (S. aureus) bacteria. Spathullin B was particularly effective against S. aureus.
Mokluangin B and C : These alkaloids displayed moderate activity against Bacillus subtilis (Gram-positive) and E. coli (Gram-negative).
Quinoline-based hydroxyimidazolium hybrids : Synthetic hybrids have been developed that show potent activity. One such hybrid, 7b, was a potent anti-staphylococcal agent with a minimum inhibitory concentration (MIC) of 2 µg/mL against S. aureus. While generally less active against Gram-negative bacteria, some hybrids did show moderate inhibition of K. pneumoniae at higher concentrations.
CJ-13,136 : This novel quinolone alkaloid derived from an actinomycete showed extremely potent activity against Helicobacter pylori.
The following table summarizes the in vitro antibacterial activity of selected quinoline alkaloids.
| Alkaloid/Derivative | Bacterial Strain(s) | Observed Effect |
| Alkaloids from Eclipta alba | Staphylococcus aureus, Escherichia coli | Inhibition of bacterial growth. |
| Spathullin B | Staphylococcus aureus | Strong antibacterial activity (MIC of 1 µg/mL). |
| Mokluangin B | Bacillus subtilis, Escherichia coli | Moderate activity (MIC of 16 µg/mL). |
| Mokluangin C | Escherichia coli | Selective, moderate activity (MIC of 16 µg/mL). |
| Hybrid 7b | Staphylococcus aureus | Potent anti-staphylococcal activity (MIC of 2 µg/mL). |
| Hybrid 7h | Staphylococcus aureus | Significant inhibition (MIC of 20 µg/mL). |
Antifungal Effects (in vitro against fungal strains)
Quinoline alkaloids and their derivatives have also been investigated for their antifungal properties against various pathogenic fungi. Research has highlighted their potential to inhibit the growth of yeasts and molds.
In vitro studies have shown that:
Halogenated quinoline analogues : A study of 19 such compounds revealed that four analogues inhibited Candida albicans growth with a minimum inhibitory concentration (MIC) as low as 100 nM, and 16 analogues were effective against Cryptococcus neoformans with MICs ranging from 50 to 780 nM. nih.gov
Quinoline-based hydroxyimidazolium hybrids : Hybrids 7c and 7d demonstrated notable antifungal activity against Cryptococcus neoformans with an MIC of 15.6 µg/mL. They also showed activity against Candida and Aspergillus species at higher concentrations.
Quinoline derivative Ac12 : This compound exhibited potent antifungal effects against Sclerotinia sclerotiorum and Botrytis cinerea, with its mechanism suggested to involve causing abnormal morphology of the cell membrane, leading to increased permeability and leakage of cellular contents.
Other quinoline derivatives : Certain derivatives have shown selective action, with some being active only against yeasts like Candida species, while others are more effective against filamentous fungi (dermatophytes). For example, compound 5 was active against all tested dermatophytic strains. The furothis compound platydesmine (B1238980) has also exhibited antifungal activity.
The table below details the in vitro antifungal activity of representative quinoline compounds.
| Alkaloid/Derivative | Fungal Strain(s) | Observed Effect |
| Halogenated quinoline analogues | Candida albicans, Cryptococcus neoformans | Growth inhibition at nanomolar concentrations. nih.gov |
| Hybrid 7c & 7d | Cryptococcus neoformans | Remarkable antifungal activity (MIC of 15.6 µg/mL). |
| Compound Ac12 | Sclerotinia sclerotiorum, Botrytis cinerea | Potent activity (EC50 values of 0.52 and 0.50 µg/mL, respectively). |
| Compound 2 & 3 | Candida species | Active only on yeast (MIC ranges 25–50 μg/mL). |
| Compound 5 | Dermatophytic strains | Efficacy against filamentous fungi (MIC ranges 12.5–25 μg/mL). |
| Platydesmine | Leucoagaricus gongylophorus | Antifungal activity. |
Mechanistic Insights into Antimicrobial Action
The antimicrobial efficacy of quinoline alkaloids is attributed to a variety of mechanisms that disrupt essential cellular processes in microorganisms. These mechanisms, investigated through non-clinical studies, primarily involve interference with genetic material, destabilization of cellular membranes, and inhibition of crucial enzymes.
Interaction with DNA and Nucleic Acid Synthesis Inhibition
Quinoline alkaloids can exert their antimicrobial effects by directly interacting with microbial DNA and inhibiting the synthesis of nucleic acids. A primary mechanism involves the inhibition of topoisomerase enzymes, such as DNA gyrase and topoisomerase IV. sigmaaldrich.comcreative-biolabs.com These enzymes are crucial for bacterial DNA replication, as they manage the topological state of the DNA, including relaxing supercoiled DNA to allow for replication and transcription. sigmaaldrich.com By binding to these enzymes, quinoline alkaloids can stabilize the transient breaks in the DNA strands that are a normal part of the topoisomerase function. creative-biolabs.commicrobenotes.com This leads to an accumulation of these cleavage complexes, which effectively blocks the religation of the DNA strands and results in double-strand DNA breaks. microbenotes.comnih.gov The subsequent damage to the bacterial chromosome triggers the SOS response and other DNA repair pathways, which, when overwhelmed, lead to cell death. microbenotes.comnih.gov
Furthermore, some quinoline-based compounds have been shown to intercalate into the DNA minor groove. nih.gov This intercalation can cause a conformational change in the DNA, which may interfere with the binding of other essential proteins, such as DNA methyltransferases, further disrupting DNA-related processes. nih.gov While some quinoline alkaloids, like certain camptothecin analogs, are known to specifically inhibit RNA synthesis more than DNA synthesis, others act more broadly against nucleic acid production. nih.gov
Disruption of Cell Membrane Permeability
A key aspect of the antimicrobial action of certain quinoline alkaloids is their ability to disrupt the integrity of microbial cell membranes. The hydrophobic nature of many quinoline compounds allows them to insert into the lipid bilayer of the cell membrane. mdpi.com This insertion can lead to a swelling of the membrane, compromising its structure and increasing its permeability. mdpi.com The loss of selective permeability results in the leakage of essential intracellular components, such as ions and metabolites, which is detrimental to the cell.
Studies have shown that the accumulation of these hydrophobic molecules within the membrane can alter the lipid profile and interfere with the membrane's biosynthetic pathways. mdpi.com This disruption is not only a direct cause of cell content leakage but can also lead to ultrastructural changes in the cell. The toxicity of some quinoline alkaloids has been linked to a non-specific effect that may be caused by the alkalinization of the cell's interior following the uptake of the uncharged base form of the alkaloid. nih.gov In fungi, damage to the cell membrane, often through the inhibition of ergosterol (B1671047) synthesis, leads to increased membrane permeability and ultimately fungal cell death. researchgate.net
Inhibition of Essential Microbial Proteins (e.g., DNA gyrase, topoisomerase IV)
A primary and well-documented mechanism of antimicrobial action for quinoline alkaloids is the targeted inhibition of essential bacterial enzymes, specifically DNA gyrase and topoisomerase IV. creative-biolabs.comnih.govnih.gov These type II topoisomerases are vital for bacterial survival, playing critical roles in DNA replication, repair, and recombination by introducing transient double-strand breaks into the DNA to manage its topology. sigmaaldrich.comnih.gov
Quinolones function by binding to the enzyme-DNA complex, effectively trapping it in a state where the DNA is cleaved. microbenotes.comnih.gov This action prevents the subsequent religation of the DNA strands, leading to an accumulation of these stalled complexes. creative-biolabs.commicrobenotes.com The collision of these trapped complexes with replication forks or transcription machinery results in the formation of double-strand DNA breaks, which are lethal to the bacterium. microbenotes.comnih.gov
The specific target of quinolones can differ between bacterial types. In many Gram-negative bacteria, DNA gyrase is the primary target, while in numerous Gram-positive bacteria, topoisomerase IV is the main site of action. creative-biolabs.comnih.gov This selective inhibition of bacterial topoisomerases, without significantly affecting their mammalian counterparts, is a key reason for their therapeutic utility. sigmaaldrich.com
Inhibition of Ergosterol Production in Fungi
A significant antifungal mechanism of certain quinoline alkaloids is the disruption of ergosterol biosynthesis. researchgate.netnih.gov Ergosterol is a vital component of the fungal cell membrane, where it plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. researchgate.net Its absence in human cells makes the ergosterol biosynthetic pathway an attractive target for antifungal agents. nih.gov
Quinoline-type compounds can inhibit key enzymes involved in this pathway, such as squalene (B77637) epoxidase (Erg1), lanosterol (B1674476) 14α-demethylase (Erg11), and sterol C-24 reductase (Erg24). nih.gov By inhibiting these enzymes, the production of ergosterol is significantly reduced or completely blocked. researchgate.net This deficiency in ergosterol leads to a cascade of detrimental effects on the fungal cell, including increased membrane permeability, leakage of cellular contents, and ultimately, cell death. researchgate.net Research has shown that some quinoline derivatives can inhibit ergosterol production by over 90% in certain fungal strains. researchgate.net Molecular docking and simulation studies have provided insights into the binding mechanisms, revealing how these quinoline compounds interact with and stabilize on the target proteins, highlighting their potential as regulators of ergosterol synthesis. nih.gov
Antioxidant Activity Research
Quinoline alkaloids have been the subject of research for their potential antioxidant properties, which are primarily attributed to their ability to scavenge free radicals.
Free Radical Scavenging Properties (e.g., DPPH, ABTS assays)
The antioxidant potential of quinoline alkaloids is frequently evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govnih.gov These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize these stable free radicals, a process that can be monitored spectrophotometrically by a decrease in absorbance. nih.govmdpi.com
Interactive Data Tables
Table 1: Antioxidant Activity of Selected Quinoline Alkaloids
| Compound | Assay | IC50 (µM) | Source |
| 3,8-dihydroxyquinoline | TBARS (Copper-mediated LDL-oxidation) | 2.6 | nih.gov |
| 3,8-dihydroxyquinoline | TBARS (AAPH-mediated LDL-oxidation) | 3.9 | nih.gov |
| 2,8-dihydroxy-3,4-dimethoxyquinoline | TBARS (Copper-mediated LDL-oxidation) | 63.0 | nih.gov |
| 2,8-dihydroxy-3,4-dimethoxyquinoline | TBARS (AAPH-mediated LDL-oxidation) | 71.8 | nih.gov |
| Quinine | DPPH | - | nih.gov |
| Quinidine | DPPH | - | nih.gov |
Note: '-' indicates that while antioxidant potential was noted, specific IC50 values were not provided in the source for this particular assay.
Table 2: Antibacterial Activity of a this compound
| Compound | Organism | MIC (µg/mL) | Source |
| Flindersine | Bacillus subtilis | 31.25 | nih.gov |
| Flindersine | Staphylococcus aureus | 62.5 | nih.gov |
| Flindersine | Enterococcus faecalis | 31.25 | nih.gov |
| Flindersine | Pseudomonas aeruginosa | 250 | nih.gov |
| Flindersine | Acinetobacter baumannii | 125 | nih.gov |
Prevention of Oxidative Damage (e.g., LDL-oxidation)
Quinoline alkaloids have demonstrated notable potential in preventing oxidative damage, particularly the oxidation of low-density lipoprotein (LDL). The oxidation of LDL is a critical early event in the development of atherosclerosis. jst.go.jp Several studies have highlighted the capacity of certain quinoline alkaloids to inhibit this process.
Two specific quinoline alkaloids, 3,8-dihydroxyquinoline and 2,8-dihydroxy-3,4-dimethoxyquinoline, isolated from Scolopendra subspinipes, have shown antioxidant activities against copper-mediated and AAPH-mediated LDL oxidation. jst.go.jp In a thiobarbituric acid reactive substances (TBARS) assay, 3,8-dihydroxyquinoline exhibited a half-maximal inhibitory concentration (IC50) of 2.6 μM against copper-mediated LDL oxidation. jst.go.jp Similarly, quinoline and indolinone nitroxide radicals have been identified as effective inhibitors of copper-induced LDL peroxidation, with their corresponding hydroxylamines showing comparable inhibitory effects. nih.gov These findings suggest that this class of nitroxide radicals and their reduced forms are potent lipophilic antioxidants, with the quinoline nitroxide being more efficient than the indolinone nitroxides. nih.gov
The protective effects of these compounds are crucial as oxidized LDL (ox-LDL) contributes to the progression of atherosclerosis. jst.go.jp By preventing LDL oxidation, these quinoline alkaloids may help to impede the advancement of this cardiovascular disease. jst.go.jp The mechanism behind this protective effect is linked to their antioxidant properties, which can interfere with the free radical processes that lead to LDL oxidation. nih.gov
Table 1: Inhibition of LDL Oxidation by Quinoline Alkaloids
Metal Chelating Activity
The ability of quinoline alkaloids to chelate metal ions is a significant aspect of their antioxidant properties. mdpi.com Metal ions, such as iron and copper, can catalyze reactions that generate reactive oxygen species, leading to cellular damage. By binding to these metals, chelating agents can prevent this catalytic activity. mdpi.com
8-Hydroxyquinoline (8HQ) and its derivatives are well-known for their metal-chelating abilities. nih.gov This property is central to many of their biological activities. nih.gov Studies on isoquinoline alkaloids have shown that those with specific structural features, such as an ortho-hydroxymethoxy site, a methylenedioxy ring, or an ortho-dimethoxy group, are capable of chelating ferrous or ferric ions. mdpi.com However, this chelation effect can be influenced by the surrounding environment, with most alkaloids losing this ability in buffered solutions, especially at lower pH. mdpi.com
While many alkaloids can chelate iron, their ability to chelate copper is less pronounced. mdpi.com For instance, a study found that none of the tested isoquinoline alkaloids significantly chelated cupric or cuprous ions. mdpi.com The biological significance of these chelation activities is complex, as many of these alkaloids can also reduce both copper and iron ions. mdpi.com This dual functionality as both a chelator and a reducing agent complicates the interpretation of their biological effects. mdpi.com
Mechanisms of Antioxidant Action
The antioxidant action of quinoline alkaloids is multifaceted, involving mechanisms such as free radical scavenging and hydrogen atom transfer. nih.gov These compounds can neutralize harmful free radicals, which are unstable molecules that can damage cells.
Quinoline and indolinone nitroxide radicals are recognized as efficient scavengers of both oxygen-centered and carbon-centered radicals. nih.gov The antioxidant capabilities of quinoline derivatives are often evaluated by their ability to donate a hydrogen atom or a single electron. nih.gov The ionization potential and bond dissociation energies are key parameters used to assess their efficacy in single electron transfer (SET) and hydrogen atom transfer (HAT) mechanisms, respectively. nih.gov
Some quinoline derivatives have demonstrated antioxidant efficiency comparable to or even exceeding that of Trolox, a well-known antioxidant standard. nih.gov For example, 4-carbomethoxy-6-hydroxy-2-quinolone showed moderate anti-oxidative activity in a radical-scavenging assay with an IC50 of 166 μM. nih.gov It's important to note that not all antioxidant mechanisms are universal across all quinoline derivatives. For instance, some studies have found that thiol peroxidase-like and free radical scavenging activities are not the primary antioxidant mechanisms for certain quinoline compounds. researchgate.net
Antiprotozoal Activity Research
Quinoline alkaloids have been extensively investigated for their potential to combat various protozoan parasites. nih.govnih.gov
Anti-Leishmanial Activity (in vitro and in vivo in non-human models)
Research has demonstrated the effectiveness of quinoline alkaloids against various species of Leishmania, the protozoan parasite responsible for leishmaniasis. nih.govnih.gov Both naturally occurring and synthetic quinolines have shown promise in preclinical studies.
N-methyl-8-methoxyflindersin, a quinolone alkaloid isolated from Raputia heptaphylla, exhibits antiparasitic activity against both the promastigote and amastigote stages of the parasite. nih.gov Synthetic analogs of this compound have also been tested, with some showing potent activity against Leishmania (Viannia) panamensis in vitro. nih.gov In vivo studies in hamsters with experimental cutaneous leishmaniasis have shown that these synthetic compounds can improve the health of the animals without apparent toxic side effects. nih.gov
Other studies have identified 2-substituted quinolines from Galipea longiflora with significant in vitro activity against Leishmania braziliensis, Leishmania amazonensis, and Leishmania donovani. nih.gov Ursolic acid and jacaranone, isolated from Jacaranda copaia, also displayed notable in vitro activity against L. amazonensis promastigotes and amastigotes, respectively, though their in vivo activity was found to be weak. researchgate.net
Table 2: Anti-Leishmanial Activity of Quinoline Alkaloids
Antitrypanosomal Activity (in vitro)
Quinoline alkaloids have also been identified as having in vitro activity against Trypanosoma species, the causative agents of trypanosomiasis. Furoquinoline alkaloids, in particular, have been a focus of this research. nih.gov
Skimmianine, a furothis compound, has been shown to possess antitrypanosomal activity against Trypanosoma brucei rhodesiense and Trypanosoma cruzi. nih.gov In one study, newly synthesized amide derivatives of 3-aminoquinoline (B160951) demonstrated potent antitrypanosomal activity against Trypanosoma brucei gambiense, with some derivatives being more active than the standard drug melarsoprol. plos.org The most active of these compounds had IC50 values in the nanomolar range. plos.org The antitrypanosomal mechanism of some quinoline derivatives is thought to involve the induction of oxidative stress within the parasite. nih.gov
Antimalarial Activity (in vitro)
The quinoline scaffold is the basis for some of the most important antimalarial drugs, and research into new quinoline-based compounds continues to be a major focus in the fight against malaria. nih.govnih.govnih.gov The emergence of drug-resistant strains of Plasmodium falciparum has driven the search for novel quinoline derivatives with improved efficacy. nih.gov
Indoloquinoline alkaloids such as cryptolepine, neocryptolepine, and isocryptolepine, are known for their potent antimalarial properties. malariaworld.orgresearchgate.net Numerous synthetic quinoline derivatives have been developed and tested for their in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.govmdpi.com For example, a series of bisquinoline derivatives showed IC50 values ranging from 1 to 100 nM against P. falciparum in vitro. nih.gov Hybrid compounds, which combine the quinoline structure with other pharmacophores, have also shown significant promise. nih.gov For instance, hybrid compounds containing a 4-aminoquinoline (B48711) and a cinnamoyl scaffold linked by an alkylamine chain were highly active against erythrocytic P. falciparum parasites. nih.gov
Table 3: In Vitro Antimalarial Activity of Quinoline Alkaloids
Anti-inflammatory Activity
Quinoline alkaloids have demonstrated notable anti-inflammatory properties in various preclinical studies. These compounds can modulate inflammatory pathways and reduce the production of pro-inflammatory mediators. nih.govresearchgate.netrsc.orgnih.gov The heterocyclic structure of quinoline is a key feature found in many compounds with anti-inflammatory effects. researchgate.netresearchgate.net
Research on the fruits of Zanthoxylum avicennae, a plant used in traditional medicine for inflammatory conditions, led to the isolation of several quinoline alkaloids. nih.govresearchgate.net One of these compounds, a new alkaloid designated as avicenine F (compound 6 in the study), was shown to significantly inhibit the gene expression and secretion of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-6 (IL-6) in lipopolysaccharide-stimulated macrophages. nih.govresearchgate.net Other studies have also highlighted the anti-inflammatory potential of various quinoline derivatives, such as amodiaquine (B18356) and certain 2-phenylquinoline (B181262) analogues, which showed efficacy comparable to standard anti-inflammatory drugs in non-clinical models. rsc.org Some quinoline-O-carbamate derivatives have also been noted for their ability to decrease the production of IL-6, IL-1β, and nitric oxide (NO). tandfonline.com This body of research underscores the potential of the quinoline scaffold in the development of novel anti-inflammatory agents. researchgate.netnih.gov
Neuroprotective Potential
The neuroprotective effects of quinoline alkaloids are a significant area of investigation, particularly their ability to inhibit key enzymes implicated in the pathophysiology of neurodegenerative diseases. nih.gov
Inhibition of Enzymes in Neurodegenerative Pathways (e.g., Catechol-O-methyltransferase, Acetylcholinesterase, Monoamine oxidase type B)
Quinoline derivatives have been identified as promising multifunctional agents for neurodegenerative conditions like Alzheimer's and Parkinson's disease due to their capacity to interact with multiple targets. tandfonline.comnih.govnih.gov
Catechol-O-methyltransferase (COMT) Inhibition: COMT is an enzyme that metabolizes catecholamine neurotransmitters like dopamine (B1211576). wikipedia.orgnih.gov Its inhibition is a therapeutic strategy, particularly in Parkinson's disease. wikipedia.org Molecular docking studies have suggested that certain quinoline derivatives have the potential to act as inhibitors of COMT. nih.gov For instance, the derivative dQ829 has been predicted to inhibit COMT by binding in a manner similar to the established drug Tolcapone. nih.gov
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition: The inhibition of cholinesterases, enzymes that break down the neurotransmitter acetylcholine, is a primary strategy for managing Alzheimer's disease. nih.govnih.gov Several quinoline and isoquinoline alkaloids have been identified as potent inhibitors of both AChE and BChE. nih.govnih.govmdpi.comacs.org For example, alkaloids isolated from Skimmia laureola, such as ribalinine (B15364802) and methyl isoplatydesmine, were found to be mixed-type inhibitors of AChE. nih.gov Similarly, a phenanthrene-type isothis compound, 2-methoxyatherosperminine, demonstrated potent mixed-mode inhibition against BChE with an IC50 value of 3.95 μM. nih.gov Synthetic quinoline derivatives have also been developed, with some compounds like 11g (a morpholine-bearing 4-N-phenylaminoquinoline) showing strong, mixed-type inhibition of both AChE and BChE with IC50 values of 1.94 μM and 28.37 μM, respectively. mdpi.com Another quinolinone derivative, QN8 , was identified as a potent and selective non-competitive inhibitor of human recombinant AChE (hrAChE) with an IC50 of 0.29 µM and a Ki of 79 nM. mdpi.com
Monoamine Oxidase type B (MAO-B) Inhibition: MAO-B is an enzyme that degrades dopamine, and its inhibition can help preserve dopamine levels in the brain, a key approach in Parkinson's disease treatment. nih.gov Quinoline and quinolone alkaloids are recognized as potential MAO-B inhibitors. nih.govnih.gov Systematic computational screening of thousands of quinoline derivatives identified several candidates, such as dQ49, dQ815, and dQ829, as potential MAO-B inhibitors. nih.gov Further, a series of synthesized quinoline-sulfonamides were tested, and compound a12 emerged as a potent, competitive inhibitor of MAO-B with an IC50 value of 0.47 ± 0.03 μM. nih.gov Structure-activity relationship (SAR) analyses indicate that the quinoline core is crucial for binding affinity to MAO-B. researchgate.net
Antiviral Activity
The quinoline scaffold is a fundamental component of numerous compounds exhibiting a broad spectrum of antiviral activities. researchgate.netnih.gov These alkaloids and their synthetic derivatives have shown potential against a wide range of viruses, including human immunodeficiency virus (HIV), coronaviruses (SARS-CoV), Zika virus (ZIKV), and hepatitis C virus (HCV). researchgate.netnih.govmdpi.com
The mechanisms of antiviral action are diverse. For isoquinoline alkaloids, interference with multiple pathways has been observed, including the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase/extracellular-signal-regulated kinase (MAPK/ERK) pathways, which are crucial for the replication of many viruses. mdpi.com Some isoquinolines also inhibit Ca2+-mediated viral fusion with host cells. mdpi.com
Specific examples of antiviral activity include:
Against HIV: The isoquinoline alkaloids (+)-1(R)-coclaurine and (+)-1(S)-norcoclaurine from Nelumbo nucifera showed anti-HIV activity with EC50 values of 0.8 and >0.8 µg/mL, respectively. mdpi.com
Against Coronaviruses: The isothis compound cepharanthine (B1668398) has demonstrated anti-SARS-CoV-2 activity. researchgate.net Other related alkaloids like tetrandrine (B1684364) and fangchinoline (B191232) have shown significant inhibitory effects on human coronavirus HCoV-OC43 replication. bezmialemscience.org The furothis compound dictamine and the this compound cinchonine also showed inhibitory action against SARS-CoV. mdpi.com
Against Zika Virus: A study on 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives found that some of these synthetic compounds inhibited ZIKV replication at levels comparable to the antimalarial drug mefloquine, which also possesses a quinoline core. nih.gov
Against Hepatitis B Virus (HBV): The isothis compound dihydrochelerythrine (B1200217) demonstrated potent activity against HBV with an IC50 value of less than 0.05 µM. mdpi.com
The structural features of these alkaloids, such as the presence of a quaternary nitrogen atom in protoberberine and benzophenanthridine types, have been identified as essential for their antiviral effects. mdpi.com
Structure Activity Relationship Sar Studies of Quinoline Alkaloids
Influence of Substituent Position and Type on Biological Activity
The type and position of substituents on the quinoline (B57606) ring system are determinant factors for the biological profile of these alkaloids. researchgate.net Different functionalizations can bestow a wide array of activities, including antibacterial, antimalarial, anticancer, and anti-inflammatory properties. researchgate.netresearchgate.net
For quinolones, a subclass of quinolines, the 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety is considered essential for their antibacterial activity. slideshare.net The SAR for this class is well-defined:
Position 1: Substitution at the N-1 position with lower alkyl groups, such as ethyl or cyclopropyl (B3062369), is important for potency, with the cyclopropyl group often conferring the greatest activity. youtube.com
Position 3: A carboxylic acid group at the C-3 position is critical for antibacterial action. youtube.com Replacing this group with others like sulfonic acid or esters leads to a loss of activity. youtube.com In a series of 4-aminoquinolines investigated as α2C-adrenoceptor antagonists, a substituent at the 3-position was found to be absolutely essential. researchgate.net
Position 5: The addition of an amino group at the C-5 position has been shown to be beneficial for antibacterial activity, as seen in compounds like sparfloxacin. youtube.com
Position 6: A fluorine atom at the C-6 position significantly enhances antimicrobial activity by increasing the molecule's lipophilicity, which improves cell wall penetration. youtube.com
Position 7: Substitutions at the C-7 position, often with a piperazine (B1678402) or a similar heterocyclic ring, are known to enhance the spectrum of activity against different bacterial strains. slideshare.netyoutube.com
In the context of antimalarial Cinchona alkaloids, the quinoline ring itself is vital for activity. biointerfaceresearch.com Similarly, for quinoline alkaloids from the Haplophyllum genus studied for estrogenic activity, the level of activity was dependent on the substituent, with compounds differing only by the group at C-7 (H, OMe, OH) showing varied effects. researchgate.net The basicity of the nitrogen atom in the heterocyclic skeleton also plays a role in modulating biological activity. researchgate.net
The following table summarizes the influence of various substituents on the biological activity of the quinoline core.
| Position | Substituent/Feature | Influence on Biological Activity | Example Compound Class |
| 1 | Lower alkyl (e.g., Cyclopropyl) | Increases antibacterial potency. youtube.com | Quinolones |
| 3 | Carboxylic Acid | Essential for antibacterial activity. youtube.com | Quinolones |
| 3 | General Substituent | Critical for α2C-adrenoceptor antagonism. researchgate.net | 4-Aminoquinolines |
| 5 | Amino Group | Beneficial for antibacterial activity. youtube.com | Quinolones |
| 6 | Fluorine | Improves antimicrobial activity and cell penetration. youtube.com | Fluoroquinolones |
| 7 | Piperazine/Pyrrolidine Ring | Enhances the spectrum of antibacterial activity. slideshare.netyoutube.com | Quinolones |
| 7 | H, OMe, OH | Modulates estrogenic activity. researchgate.net | Haplophyllum Alkaloids |
Stereochemical Influences on Activity
Stereochemistry plays a significant role in the biological activity of chiral quinoline alkaloids. The specific three-dimensional arrangement of atoms can lead to profound differences in how a molecule interacts with its biological target. biointerfaceresearch.com
In the case of Cinchona alkaloids, the chiral centers at C-8 and C-9 can lead to different configurations, which in turn result in altered pharmacological activity. biointerfaceresearch.com The stereospecific potential of these alkaloids is linked to changes in charge and hydrophobicity, directly affecting their antimalarial efficacy. biointerfaceresearch.com
Research on a series of 4-aminoquinoline (B48711) derivatives revealed a stereospecific effect related to substituents on an attached piperazine ring. researchgate.net Substitutions at the 3-position of the piperazine ring were found to have a significant and stereospecific beneficial impact on the affinity and potency for the α2C-adrenoceptor. researchgate.net This highlights that stereochemistry distant from the core quinoline scaffold can still exert critical influence.
Furthermore, studies on quinoline alkaloids isolated from Choisya ternata have focused on determining the absolute configurations and enantiomeric purity of chiral members like evoxine (B1671825) and choisyine. rsc.orgpsu.edu The ability to perform asymmetric synthesis to create specific enantiopure alkaloids underscores the importance of stereochemistry, as different enantiomers or diastereomers often exhibit distinct biological activities. rsc.orgpsu.edu
| Alkaloid Family | Chiral Center(s) | Influence of Stereochemistry |
| Cinchona Alkaloids | C-8, C-9 | Affects antimalarial activity through changes in charge and hydrophobicity. biointerfaceresearch.com |
| 4-Aminoquinolines | 3-position of piperazine substituent | Stereospecific beneficial effect on α2C-adrenoceptor affinity and potency. researchgate.net |
| Choisya ternata Alkaloids | Various (e.g., in evoxine) | Specific enantiomers are targeted in synthesis, implying distinct biological activities. rsc.orgpsu.edu |
Molecular Modeling and Computational Chemistry in SAR Elucidation
Molecular modeling and computational chemistry have become indispensable tools for elucidating the structure-activity relationships of quinoline alkaloids. nih.gov These methods allow for the prediction of biological activities and the rational design of new, more effective compounds. nih.govbohrium.com
Quantitative structure-activity relationship (QSAR) modeling is a prominent computational technique used to correlate a compound's chemical structure with its biological activity. wikipedia.orgbohrium.com
3D-QSAR: Studies on telomerase inhibitors with a quinoline structure have employed 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These models provide detailed 3D contour maps that show where steric, electrostatic, hydrophobic, and hydrogen-bonding fields influence activity, guiding the design of more potent inhibitors. nih.govmdpi.com Similar CoMFA and CoMSIA models have been successfully developed for tetrahydroquinoline derivatives targeting the LSD1 enzyme for anticancer applications. mdpi.com
2D- and 3D-QSAR for Antimalarials: Both 2D- and 3D-QSAR models have been developed for a large database of quinoline derivatives to predict their activity against Plasmodium falciparum. mdpi.com These models showed good predictive capacity and were experimentally validated, proving their utility in identifying new antimalarial leads. mdpi.com
Molecular docking is another powerful computational method that predicts the preferred binding orientation of a molecule to a biological target. nih.gov Docking studies on quinoline-based telomerase inhibitors have supported the findings from QSAR models, showing that the ligands interact with amino acids identified as important in the contour map analysis. nih.gov
Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a ligand-receptor complex over time. nih.govnih.gov MD simulations have been used to study the stability of quinoline derivatives within the active site of telomerase and to analyze the behavior of newly designed inhibitors, confirming their potential for enhanced affinity. nih.govmdpi.com
These computational approaches, including QSAR, molecular docking, and MD simulations, form a comprehensive strategy for understanding SAR and accelerating the discovery and optimization of quinoline-based therapeutic agents. nih.govnih.gov
Biotechnological Production and Metabolic Engineering of Quinoline Alkaloids
Plant Cell and Hairy Root Cultures for Alkaloid Production
Plant cell, tissue, and organ cultures represent a significant advancement for producing secondary metabolites in controlled laboratory environments. These systems offer independence from environmental factors and the potential for continuous, large-scale production.
Plant Cell Cultures: Suspension cultures of undifferentiated plant cells can be cultivated in bioreactors to produce biomass and target compounds. For instance, cell suspension cultures of Camptotheca acuminata and Nothapodytes nimmoniana have been established for the production of camptothecin (B557342). Research has focused on optimizing culture conditions, such as media composition, phytohormones, and elicitors, to enhance biomass and alkaloid accumulation.
Hairy Root Cultures: Hairy root cultures, induced by the infection of plant tissues with the soil bacterium Agrobacterium rhizogenes, are a particularly effective platform for producing root-derived secondary metabolites. researchgate.net These cultures are characterized by their rapid growth in hormone-free media, genetic stability, and high productivity of phytochemicals. researchgate.netfrontiersin.org The establishment of hairy root cultures for quinoline (B57606) alkaloid production has been explored, particularly for Cinchona species, the source of quinine (B1679958) and quinidine (B1679956). These cultures provide a renewable source of alkaloids and a model system for studying their biosynthetic pathways. nih.govmdpi.comnih.gov Hairy roots often exhibit a stable and sometimes higher production capacity compared to parent plants or undifferentiated cell cultures. frontiersin.orgnih.gov
Table 1: Examples of Quinoline Alkaloid Production in Plant Cultures
| Plant Species | Culture Type | Alkaloid Produced | Key Findings |
|---|---|---|---|
| Camptotheca acuminata | Cell Suspension | Camptothecin | Optimization of media and elicitors can enhance yield. |
| Nothapodytes nimmoniana | Cell Suspension | Camptothecin | Provides an alternative to harvesting the endangered tree. |
| Cinchona ledgeriana | Hairy Roots | Quinine, Quinidine | Established stable cultures for continuous alkaloid production. |
| Atropa belladonna | Hairy Roots | Atropine, Scopolamine | While tropane (B1204802) alkaloids, this system demonstrates the high productivity potential of hairy roots, a principle applicable to quinolines. nih.gov |
Synthetic Biology Approaches for Novel Quinoline Derivatives
Synthetic biology combines principles from engineering, molecular biology, and computer science to design and construct new biological parts, devices, and systems. researchgate.net This field offers powerful tools for producing novel chemical structures that are not found in nature. By mixing and matching enzymes from different organisms and pathways, it is possible to create entirely new biosynthetic routes. researchgate.netresearchgate.net
Key synthetic biology approaches include:
Combinatorial Biosynthesis: Assembling a toolkit of enzymes (e.g., methyltransferases, hydroxylases, glycosyltransferases) with known functions but relaxed substrate specificity. By expressing different combinations of these enzymes in a host organism, a library of novel alkaloid derivatives can be generated.
De Novo Pathway Design: Using computational tools to design entirely new biosynthetic pathways to a target molecule, which can then be assembled in a microbial host like yeast.
Chemical Synthesis Integration: Combining biological and chemical synthesis steps. A microbial host might be engineered to produce a complex quinoline core structure, which can then be chemically modified to create a range of derivatives, a strategy that has been successfully applied to other complex molecules. frontiersin.orgnih.gov
While the chemical synthesis of quinoline derivatives is well-established, applying synthetic biology to create novel quinoline alkaloids in biological systems is an emerging frontier with the potential to generate a vast array of new compounds for drug discovery and other applications. researchgate.netresearchgate.netmdpi.combenthamdirect.comtandfonline.com
Future Perspectives and Emerging Research Directions in Quinoline Alkaloid Science
Discovery of Novel Quinoline (B57606) Alkaloid Chemotypes
The search for new chemical entities is a cornerstone of drug discovery, and quinoline alkaloids are no exception. While terrestrial plants, particularly from families like Rutaceae and Rubiaceae, have historically been a rich source, future exploration is venturing into more diverse and extreme environments. nih.govresearchgate.net Marine ecosystems, in particular, are emerging as a promising frontier for discovering structurally unique quinoline alkaloids. ijmphs.com
Recent research has led to the isolation of novel chemotypes from marine-derived microorganisms. For instance, marinoterpins A–C are new linear merosesterpenoids with a quinoline core, isolated from marine actinomycete Streptomyces species. ijmphs.com Fungi associated with marine invertebrates have also yielded new compounds, such as the quinazoline-containing indole (B1671886) alkaloids from Aspergillus species, which showcase complex heterocyclic systems. The unique environmental pressures of the marine world likely drive the evolution of distinct biosynthetic pathways, leading to the production of these novel molecular architectures.
Furthermore, renewed investigation of terrestrial sources using advanced analytical techniques continues to unveil new structures. For example, a Franco-Bolivian project focusing on the plant genus Evanta led to the characterization of four novel quinoline structures named Chimanines A-D. nih.gov These discoveries underscore that even well-studied botanical families can still yield new chemotypes when subjected to modern isolation and characterization methods. Future efforts will likely intensify the exploration of these untapped biological niches, from deep-sea vents to unique ecological symbioses, in the quest for the next generation of quinoline alkaloid leads.
Advanced Mechanistic Elucidation of Biological Actions
While the broad biological activities of many quinoline alkaloids are well-documented, a deeper, more precise understanding of their molecular mechanisms is a key area of future research. Early research identified DNA intercalation as a primary mechanism for the anticancer effects of some quinoline derivatives. ijmphs.com However, contemporary studies are revealing a more complex and nuanced picture involving highly specific molecular targets.
A significant focus is on their role as enzyme inhibitors. Many quinoline alkaloids are known to target DNA topoisomerases, enzymes critical for DNA replication and organization. ijmphs.comnih.gov Camptothecin (B557342) and its analogues, for instance, are classic examples of topoisomerase I inhibitors. nih.govwikipedia.org They function by stabilizing the transient complex between the enzyme and DNA, which prevents the re-ligation of the DNA strand and leads to lethal double-strand breaks. pnas.orgwikipedia.org Other quinoline alkaloids have been shown to inhibit topoisomerase II. ijmphs.com Molecular docking studies suggest that these alkaloids can intercalate between DNA base pairs, and this docked orientation is electronically favorable for inhibiting the enzyme's function. nih.govresearchgate.net
Beyond topoisomerases, research is identifying other specific protein targets. For example, certain synthetic quinoline derivatives have shown potent inhibitory activity against Pim-1 kinase, a serine/threonine kinase involved in cell cycle progression and apoptosis. ijmphs.com Other identified molecular targets for quinoline derivatives include tyrosine kinases, heat shock protein 90 (Hsp90), and histone deacetylases (HDACs). nih.gov Some Cinchona alkaloids have been found to enhance the apoptotic effects of conventional chemotherapy drugs like doxorubicin (B1662922) by inducing cell cycle arrest in the sub G0/G1 phase and promoting the cleavage of caspase-3 and its substrate PARP. sci-hub.se The future of this research area lies in using advanced structural biology and proteomic approaches to identify these targets with greater precision, which will enable the rational design of more selective and potent therapeutic agents.
Chemoinformatics and High-Throughput Screening for New Leads
The integration of computational tools and automated screening technologies is revolutionizing the process of lead discovery for quinoline alkaloids. Chemoinformatics and high-throughput screening (HTS) offer powerful strategies to navigate the vast chemical space of natural and synthetic quinoline derivatives efficiently. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) studies are a key component of this approach. By correlating the chemical structures of a series of compounds with their biological activities, QSAR models can predict the potency of novel derivatives. nih.govijmphs.comresearchgate.net For instance, QSAR models have been successfully developed for camptothecin derivatives to predict their anticancer activity as topoisomerase I inhibitors, helping to guide the design of more effective analogues. nih.govijmphs.com These models use molecular descriptors to identify the structural features that are crucial for bioactivity. nih.gov
Virtual screening, facilitated by molecular docking, allows for the rapid in-silico evaluation of large libraries of quinoline compounds against specific biological targets. nih.govekb.egnih.gov This computational method predicts the binding affinity and interaction modes of ligands within the active site of a protein, prioritizing candidates for synthesis and biological testing. This has been applied to screen quinoline libraries against targets like HIV reverse transcriptase and the proteases of SARS-CoV-2. nih.govekb.eg
High-throughput screening (HTS) complements these in-silico methods by enabling the rapid, automated testing of large physical compound libraries. taylorandfrancis.commdpi.com These libraries, which can contain hundreds of thousands of diverse small molecules, are screened against biological assays to identify "hits"—compounds that show a desired activity. mdpi.combohrium.com The combination of large, diverse quinoline-based libraries with HTS allows for the discovery of novel leads that might not have been predicted by rational design alone. nih.gov The future will see a greater integration of these techniques, with artificial intelligence and machine learning algorithms being used to analyze HTS data and refine QSAR and docking models, creating a more efficient and intelligent drug discovery pipeline. researchgate.net
Integration of Omics Technologies in Biosynthesis Research
Understanding the biosynthetic pathways of quinoline alkaloids is crucial for their eventual production through metabolic engineering. The integration of high-throughput "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is providing an unprecedentedly detailed view of how plants and microbes construct these complex molecules. researchgate.netnih.gov
Genomics provides the fundamental blueprint, allowing researchers to identify the genes responsible for alkaloid production. nih.gov For example, the genome sequencing of Corydalis tomentella has provided insights into the evolution of benzylisothis compound (BIA) biosynthesis and revealed that gene duplications are a key driver of metabolic diversity in this pathway. researchgate.net Transcriptomics, which analyzes gene expression, helps to identify which genes are active during alkaloid production. By comparing the transcriptomes of high- and low-producing plant varieties or tissues, scientists can pinpoint candidate genes involved in specific biosynthetic steps. pnas.org
Metabolomics complements these genetic approaches by providing a comprehensive profile of the small molecules, including alkaloids and their precursors, within a biological system. ekb.egnih.gov This allows researchers to identify novel intermediates and understand the metabolic flux through the pathway. Proteomics, the large-scale study of proteins, can identify the enzymes (the products of gene expression) that are present and active during biosynthesis.
The true power of these technologies lies in their integration. A multi-omics approach, combining genomic, transcriptomic, and metabolomic data, allows for a holistic understanding of the entire biosynthetic network. nih.govekb.eg For instance, by correlating gene expression profiles with metabolite accumulation patterns in Coptis species, researchers have been able to identify and characterize the specific enzymes responsible for the synthesis of various protoberberine alkaloids. pnas.org This integrated approach is essential for identifying all the necessary genetic components and regulatory factors needed to reconstruct these complex pathways in microbial hosts for industrial production. wikipedia.org
Development of Next-Generation Synthetic Strategies
While natural sources remain important, the chemical synthesis of quinoline alkaloids and their analogues is essential for producing them in sufficient quantities for research and development, as well as for creating novel structures with improved properties. The future of quinoline synthesis is focused on developing more efficient, selective, and sustainable methods.
One of the most significant advances is the use of transition-metal-catalyzed C-H activation. nih.govijmphs.compnas.org This strategy allows for the direct functionalization of the quinoline core without the need for pre-functionalized starting materials, making the synthesis more atom- and step-economical. ijmphs.com Catalysts based on rhodium, ruthenium, palladium, and cobalt have been developed to achieve site-selective modifications at various positions on the quinoline ring, which was previously a major challenge. researchgate.netsci-hub.se
Asymmetric synthesis is another critical area, particularly for producing chiral quinoline alkaloids with specific stereochemistry, which is often crucial for biological activity. researchgate.netmdpi.combohrium.com Chiral catalysts, including those based on titanium complexes, are being used in reactions like the Diels-Alder reaction to produce enantiomerically enriched tetrahydroquinoline derivatives. researchgate.net
Furthermore, innovative technologies are being applied to quinoline synthesis. Flow chemistry, where reactions are performed in continuous-flow reactors, offers advantages in safety, scalability, and efficiency. wikipedia.orgwikipedia.orgnih.govtaylorandfrancis.com This technique is particularly well-suited for photochemical reactions, enabling the safe and scalable synthesis of complex quinolines. Nanocatalysts are also gaining traction as they provide high efficiency and can often be recycled, aligning with the principles of green chemistry. nih.govekb.eg These next-generation strategies are expanding the toolbox of synthetic chemists, enabling the creation of a wider diversity of quinoline-based molecules for biological evaluation. nih.govresearchgate.net
Sustainable and Scalable Production Methods
Meeting the potential future demand for quinoline alkaloids as pharmaceuticals or other fine chemicals requires production methods that are both sustainable and scalable. Traditional reliance on extraction from often rare or slow-growing plants is not always feasible. Consequently, significant research is focused on developing alternative production platforms. researchgate.net
Metabolic engineering offers a highly promising route. By transferring the entire biosynthetic pathway from a plant into a microbial host like E. coli or yeast, it is possible to produce specific alkaloids through fermentation. wikipedia.orgsci-hub.se This approach benefits from the rapid growth and genetic tractability of microbes, allowing for optimization of yields in controlled bioreactors. sci-hub.se While challenges remain in identifying and transferring all the necessary plant genes, successful production of isoquinoline (B145761) alkaloids like berberine (B55584) has demonstrated the potential of this strategy. wikipedia.orgresearchgate.net
Biocatalysis represents another green chemistry approach, using isolated enzymes or whole microbial cells to perform specific chemical transformations. wikipedia.orgresearchgate.netekb.eg For example, enzymes like monoamine oxidase (MAO-N) and horseradish peroxidase (HRP) have been used to catalyze the synthesis of quinoline and 2-quinolone derivatives from their respective precursors under mild, environmentally friendly conditions. nih.govwikipedia.orgresearchgate.net
Plant tissue culture is an alternative to harvesting whole plants. pnas.orgmdpi.com Growing plant cells, tissues, or organs in bioreactors provides a controlled environment for alkaloid production, independent of geographical or seasonal constraints. nih.govtaylorandfrancis.combohrium.com For instance, transformed cultures of Cinchona ledgeriana have been shown to produce quinoline alkaloids, with production levels that can be manipulated by culture conditions such as light exposure. nih.gov
Finally, the principles of green chemistry are being applied to traditional chemical synthesis to make it more sustainable. This includes the use of environmentally benign solvents like water or ionic liquids, solvent-free reaction conditions, and energy-efficient techniques such as microwave-assisted synthesis. nih.govresearchgate.netnih.govresearchgate.netnih.gov The combination of these biological and chemical approaches will be key to developing the robust, scalable, and sustainable production methods needed to realize the full potential of quinoline alkaloids.
Q & A
Q. What are the primary biosynthetic pathways involved in quinoline alkaloid production?
Quinoline alkaloids originate from the condensation of 3-hydroxyanthranilic acid (a tryptophan metabolite) and malonyl-SCoA , followed by cyclization (Figure 4) . This pathway contrasts with isoquinoline alkaloids, which derive from tyrosine via dopamine and aldehyde intermediates. Researchers can validate these pathways using isotopic labeling (e.g., -tryptophan) and enzymatic assays to trace precursor incorporation .
Q. What biological activities are commonly associated with quinoline alkaloids?
Quinoline alkaloids exhibit antimalarial (e.g., quinine, chloroquine), antitumor (e.g., camptothecin), and anti-inflammatory (e.g., skimmianine) properties . These activities are evaluated through standardized assays:
Q. How are quinoline alkaloids structurally characterized in natural extracts?
Techniques include NMR for heterocyclic ring identification, HRMS for molecular formula determination, and X-ray crystallography for stereochemical resolution. For example, skimmianine from Ruta graveolens was confirmed via -NMR and -NMR . ChemMine Tools and ChemSpider aid in clustering and physicochemical property analysis (LogD, pKa) .
Advanced Research Questions
Q. What synthetic strategies address the challenges of regioselectivity in quinoline core modification?
Palladium-catalyzed dehydrogenative coupling enables efficient construction of the quinoline skeleton (Figure 2) . For antiparasitic drug development, C–H alkenylation of quinoline N-oxides achieves regioselectivity, as seen in chimanine B analogs . Researchers optimize conditions (e.g., solvent polarity, catalyst loading) to minimize byproducts and validate outcomes via HPLC and -NMR .
Q. How can structural variations in this compound analogs impact biological efficacy?
Substituent position and electronic effects critically influence activity. For example:
- C-5 oxygenated substituents (e.g., –OH in compound 2) enhance antileishmanial activity compared to non-oxygenated analogs .
- Heterocycle addition (imidazole in compound 7) reduces similarity to bioactive templates, lowering efficacy . Computational docking (AutoDock Vina) and QSAR models can predict these effects .
Q. How do researchers resolve contradictions in reported biological activities across studies?
Discrepancies often arise from structural impurities , assay variability , or model differences . To address this:
Q. What methodologies are employed to study the multi-target mechanisms of quinoline alkaloids?
Transcriptomic profiling (RNA-seq) and proteomic analysis (LC-MS/MS) identify downstream targets. For instance, skimmianine reduces TNF-α/IL-6 expression and inhibits COX-2/5-LOX enzymes in inflammation models . Kinetic assays (e.g., determination for enzyme inhibition) and knockout models (e.g., TNF-α mice) further validate mechanisms .
Methodological Considerations
Q. How can computational tools enhance this compound research?
- Clustering : ChemMine Tools group analogs by structural similarity (e.g., indoloquinoline derivatives) .
- ADME prediction : SwissADME calculates bioavailability scores using LogP and polar surface area .
- Docking simulations : AutoDock predicts binding modes to targets like topoisomerase I .
Q. What experimental designs mitigate oxidative degradation during this compound isolation?
- Light-sensitive protocols : Use amber glassware and inert atmospheres (N) to prevent photodegradation .
- Antioxidant additives : Include ascorbic acid (1 mM) in extraction buffers .
- Stability assays : Monitor degradation via UV-Vis (λ = 270–320 nm) over 72 hours .
Data Presentation Guidelines
Q. How should researchers present conflicting data in this compound studies?
- Comparative tables : Highlight structural differences (e.g., substituent positions) and assay conditions .
- Statistical annotations : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to quantify variability .
- Mechanistic diagrams : Illustrate proposed pathways (e.g., NF-κB modulation by skimmianine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
